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4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine Documentation Hub

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  • Product: 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine
  • CAS: 1228778-18-4

Core Science & Biosynthesis

Foundational

Advanced SAR Protocols for Iodinated Morpholine Amides: From Radiotracers to Kinase Inhibitors

Topic: Structure-activity relationship (SAR) studies of iodinated morpholine amides Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of iodinated morpholine amides Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists

Executive Summary & Scaffold Definition

Iodinated morpholine amides represent a specialized class of small molecules that bridge the gap between diagnostic radiopharmaceuticals and therapeutic kinase inhibitors. Their utility is derived from the synergistic combination of three pharmacophoric elements:

  • The Iodine Atom: Provides a handle for radiolabeling (

    
    I, 
    
    
    
    I,
    
    
    I) or acts as a halogen bond donor to increase binding affinity.
  • The Amide Linker: Offers hydrogen bond donor/acceptor sites and rigidifies the distance between the aromatic core and the basic amine.

  • The Morpholine Ring: A "privileged scaffold" that modulates lipophilicity (lowering logP compared to piperidine), improves metabolic stability, and enhances aqueous solubility.[1]

This guide analyzes two distinct structural classes:

  • Class A (Benzamide Radiotracers):

    
     (Target: Melanoma/Sigma Receptors).
    
  • Class B (Kinase Inhibitor Fragments):

    
     (Target: PDGFR/EGFR).
    

Class A: Melanoma Imaging & Sigma Receptor Ligands

The most extensive SAR data for iodinated morpholine amides exists in the development of radiotracers for malignant melanoma. These compounds target melanin (via electrostatic/hydrophobic interactions) or Sigma receptors (


) expressed in tumor cells.
The Pharmacophore

The core structure is an iodobenzamide linked to a morpholine (or related amine) via an alkyl chain.

Key SAR Findings:

  • Iodine Position: The para-iodine substitution generally yields higher affinity for melanin than meta- or ortho- positions due to steric accessibility and electronic effects on the aromatic ring.

  • Linker Length (

    
    ):  An ethyl linker (
    
    
    
    ) is optimal for Sigma-2 receptor selectivity. Extending to propyl (
    
    
    ) often increases non-specific binding or shifts selectivity toward Sigma-1.
  • Amine Head Group: While diethylamine is the standard (e.g., in IMBA), replacing it with morpholine reduces lipophilicity without abolishing binding. This is critical for reducing hepatic uptake in imaging studies.

Comparative Data: Amine Variations

The following table summarizes the effect of the amine head group on tumor uptake and biodistribution (normalized from murine melanoma models).

Compound IDStructure (Amine Head)Iodine Pos.[2]Tumor Uptake (%ID/g, 1h)Tumor/Liver RatioKey Characteristic
BZA (Reference) DiethylamineparaHigh (~6.5%)Low (<1.0)High non-specific binding due to lipophilicity.
Morph-1 Morpholine paraModerate (~4.0%)High (>2.5) Improved clearance; lower background noise.
Pip-1 PiperidineparaHigh (~6.0%)LowHigh Sigma-1 affinity; metabolically liable.
Morph-2 MorpholinemetaLow (<2.0%)ModerateSteric hindrance reduces target engagement.

Technical Insight: The morpholine oxygen acts as a weak H-bond acceptor, altering the pKa of the tertiary amine (approx. pKa 8.3 vs. 10+ for piperidine). This reduction in basicity decreases lysosomal trapping in non-target tissues, improving the signal-to-noise ratio in scintigraphic imaging.

Class B: Kinase Inhibition (PDGFR Case Study)

In the context of kinase inhibitors, the iodinated morpholine amide moiety often serves as a solvent-exposed tail. A seminal study by Kogawa et al. (2019) on Platelet-Derived Growth Factor Receptor


 (PDGFR

) inhibitors illustrates this SAR.
Structural Logic
  • Scaffold: Benzo[d]imidazole-quinoline derivatives.

  • Modification: The morpholine amide is attached to the quinoline core.

  • Role of Iodine: Introduced to the quinoline ring to exploit the "halogen bond" phenomenon—where the

    
    -hole of the iodine interacts with carbonyl oxygens or aromatic systems in the ATP-binding pocket.
    
SAR Mechanism
  • Morpholine vs. Piperazine: The morpholine derivative (Compound 11 in Kogawa's series) showed lower inhibitory potency than its piperazine counterpart.

    • Reasoning: The piperazine NH offers an additional H-bond donor interaction within the solvent channel that the morpholine ether oxygen cannot provide.

  • Iodination Effect: Iodination of the core scaffold increased potency by 2-5 fold compared to the non-iodinated parent. This validates the iodine atom as a functional pharmacophore, not just a radioactive tag.

Synthesis & Radiolabeling Protocols

Reliable synthesis is the bedrock of SAR validation. For iodinated compounds, the method of choice depends on whether "cold" (non-radioactive) or "hot" (radioactive) iodine is required.

Workflow Visualization

The following diagram illustrates the divergent pathways for synthesizing these ligands, highlighting the critical "Destannylation" route used for high-specific-activity radiolabeling.

SynthesisWorkflow Start Starting Material (4-Bromobenzoyl chloride) Amide Amide Formation (Reaction with Morpholine/Amine) Start->Amide DCM, Et3N, 0°C BromoPrecursor Bromo-Benzamide Precursor Amide->BromoPrecursor Stannylation Pd-Catalyzed Stannylation (SnBu3) BromoPrecursor->Stannylation Pd(PPh3)4, Reflux DirectIodination Direct Iodination (NaI, CuI catalyst) BromoPrecursor->DirectIodination Finkelstein/Cu-cat TinPrecursor Tributyltin Precursor Stannylation->TinPrecursor RadioLabeling Oxidative Radioiodination (Na[123/125]I, Chloramine-T) TinPrecursor->RadioLabeling Electrophilic Subst. FinalProduct Final Iodinated Morpholine Amide DirectIodination->FinalProduct Cold Standard RadioLabeling->FinalProduct Radiotracer

Caption: Divergent synthetic pathways for "cold" standards vs. high-specific-activity radiotracers via stannane precursors.

Protocol: Oxidative Iododestannylation (Radiolabeling)

This protocol ensures high radiochemical yield (>85%) and purity, essential for biological evaluation.

  • Precursor Preparation: Dissolve 50

    
    g of the tributyltin-morpholine benzamide precursor in 50 
    
    
    
    L of ethanol.
  • Oxidation: Add 10-20

    
    L of Na
    
    
    
    I (or
    
    
    I) solution followed by 10
    
    
    L of Chloramine-T (1 mg/mL in phosphate buffer).
  • Reaction: Vortex for 2-5 minutes at room temperature. The electrophilic iodine (

    
    ) generated by Chloramine-T displaces the tributyltin group.
    
  • Quenching: Stop reaction with 10

    
    L of sodium metabisulfite (1 mg/mL) to reduce excess oxidants.
    
  • Purification: HPLC (C18 column) is mandatory to remove the toxic organotin byproducts.

Structural Logic & Signaling

Understanding why these molecules work requires visualizing the pharmacophore's interaction with the biological target.

Pharmacophore Iodine Iodine Atom (I) Aromatic Aromatic Ring (Scaffold) Iodine->Aromatic C-I Bond HalogenBond Halogen Bond (Target Carbonyls) Iodine->HalogenBond Sigma-Hole Amide Amide Linker (-CO-NH-) Aromatic->Amide PiStacking Pi-Pi Stacking (Melanin/Receptor) Aromatic->PiStacking Linker Alkyl Chain (n=2 optimum) Amide->Linker HBond H-Bond Network Amide->HBond Morpholine Morpholine Ring (Amine) Linker->Morpholine Solubility Modulates LogP & Clearance Morpholine->Solubility Ether Oxygen

Caption: Pharmacophore decomposition showing the functional role of each structural component in biological efficacy.

References

  • Michelot, J. M., et al. (1991). Synthesis and evaluation of new iodine-125 radiopharmaceuticals as potential tracers for malignant melanoma. Journal of Nuclear Medicine, 32(8), 1573-1580. Link

  • Brandau, W., et al. (1993). N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results. European Journal of Nuclear Medicine, 20(3), 238-243. Link

  • Kogawa, T., et al. (2019).

    
     (PDGFR
    
    
    
    ) imaging. Bioorganic & Medicinal Chemistry, 27(4), 630-639. Link
  • Kourounakis, A. P., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[3] ChemMedChem, 15(5), 392-403. Link

  • Aglan, H., et al. (2016). Synthesis of N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide (desiodo-MIP-1145) by coupling technique and its radioiodination. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 372-374. Link

Sources

Exploratory

Strategic Scaffold Analysis: 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine in Fragment-Based Lead Generation

[1] Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment to a potent lead compound is often bottlenecked by synthetic tractability and solubility. 4-[(5-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment to a potent lead compound is often bottlenecked by synthetic tractability and solubility. 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine represents a "privileged" advanced scaffold that addresses these challenges.

Unlike flat, featureless aromatic fragments, this scaffold integrates three critical design elements:

  • Solubility & ADME: The morpholine moiety enhances aqueous solubility and metabolic stability.[1]

  • Conformational Control: The ortho-methyl group restricts rotation around the amide bond, forcing a non-planar conformation that can improve selectivity.[1]

  • Synthetic Modularity: The meta-iodine atom serves as a highly reactive "exit vector" for rapid library expansion via Palladium-catalyzed cross-couplings.[1]

This guide provides a technical roadmap for utilizing this scaffold to generate high-quality chemical libraries and optimize hit-to-lead campaigns.

Chemical Architecture & Pharmacophore Analysis[1]

The power of this scaffold lies in the specific arrangement of its substituents on the benzene core. It is not merely a linker; it is a pre-organized template.[1]

The "Ortho-Methyl" Effect

The methyl group at position 2 (ortho to the carbonyl) creates steric clash with the carbonyl oxygen. This forces the amide bond out of planarity with the phenyl ring.[1]

  • Impact: This "twist" reduces the entropy penalty upon binding to a protein pocket that requires a non-planar ligand.[1] It also disrupts crystal packing energy, often improving solubility compared to the des-methyl analog.

The Morpholine Cap

Morpholine is a ubiquitous "privileged structure" in medicinal chemistry (found in drugs like Gefitinib and Linezolid).[1]

  • Function: It acts as a solvent-exposed "cap" that improves the physicochemical profile (LogD, solubility) of the growing lipophilic chain attached to the iodine end. It also provides a weak hydrogen bond acceptor (ether oxygen) for interaction with solvent or protein residues.[1]

The Iodine Growth Vector

Positioned meta to the carbonyl and para to the methyl group, the iodine atom is the primary handle for elaboration.

  • Reactivity: Aryl iodides are superior to bromides or chlorides in Pd-catalyzed couplings (faster oxidative addition), allowing for milder reaction conditions that tolerate sensitive functional groups.[1]

ScaffoldAnalysis Scaffold 4-[(5-Iodo-2-methylphenyl) carbonyl]morpholine Morpholine Morpholine Ring (Solubility/H-Bonding) Scaffold->Morpholine Solvent Exposed Methyl Ortho-Methyl (Conformational Lock) Scaffold->Methyl Torsional Strain Iodine Meta-Iodine (Growth Vector) Scaffold->Iodine Synthetic Handle Solubility Improved LogD & Metabolic Stability Morpholine->Solubility Selectivity Pre-organized Non-planar Geometry Methyl->Selectivity Library Rapid Access to Biaryl Libraries Iodine->Library

Figure 1: Pharmacophoric dissection of the scaffold showing the functional role of each substituent.

Synthetic Utility & Elaboration Protocols

The primary workflow involves generating the scaffold from the acid precursor (CAS 54811-38-0) and then diversifying it.[2][3]

Step 1: Scaffold Assembly (Amide Coupling)

If the morpholine amide is not purchased directly, it is synthesized from 5-iodo-2-methylbenzoic acid .[1]

  • Reagents: 5-iodo-2-methylbenzoic acid (1.0 eq), Morpholine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Protocol:

    • Dissolve acid in DMF (0.1 M). Add DIPEA and HATU. Stir for 10 min to activate ester.

    • Add morpholine.[1] Stir at RT for 2-4 hours.[1]

    • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3, water, and brine. Dry over Na2SO4.[1]

    • Yield: Typically >90%. The product is a stable solid.[1][4]

Step 2: Library Generation (Suzuki-Miyaura Coupling)

This is the core engine of the FBDD campaign.[1] The iodine is replaced by diverse aryl/heteroaryl groups to probe the protein binding pocket.[1]

Standard Protocol for Parallel Synthesis (96-well plate format):

ComponentEquivalentRole
Scaffold 1.0 eqCore structure
Boronic Acid/Ester 1.5 eqDiversity element (R-group)
Pd(dppf)Cl2[1]·DCM 0.05 eqCatalyst (Robust, air-stable)
K2CO3 (2M aq) 3.0 eqBase
Dioxane SolventReaction medium

Procedure:

  • Dispense: Add scaffold (50 µmol) in Dioxane (500 µL) to reaction vials.

  • Add Diversity: Add specific boronic acid (75 µmol) to each vial.

  • Catalysis: Add Pd catalyst (2.5 µmol) and Base (75 µL).

  • Reaction: Seal and heat to 90°C for 12 hours (or 100°C for 1 hour in microwave).

  • Purification: Filter through Celite/Silica plug to remove Pd.[1] Evaporate and purify via Prep-HPLC.

Alternative Vector: Buchwald-Hartwig Amination

To introduce nitrogen-linked diversity (e.g., anilines or heterocycles):

  • Catalyst System: Pd2(dba)3 / Xantphos or RuPhos Pd G3.[1]

  • Base: Cs2CO3 or NaOtBu.[1]

  • Solvent: Toluene or Dioxane (100°C).

  • Note: The ortho-methyl group may exert some steric hindrance; highly active catalysts like RuPhos are recommended.[1]

Biophysical Screening Workflow

Once a library of 50-100 analogs is synthesized, screening determines which "grown" fragments have engaged new interactions.[1]

Surface Plasmon Resonance (SPR)

Because fragments often have fast off-rates (


), SPR is the gold standard for validating binding kinetics.

Protocol:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip.[1] Target density should be low (<2000 RU) to avoid avidity artifacts.[1]

  • Injection: Inject library compounds at 3 concentrations (e.g., 10, 50, 200 µM).

  • Solvent Correction: Perform DMSO calibration (critical for fragments).

  • Analysis: Look for "square wave" sensorgrams (fast on/off). Compounds showing 1:1 binding kinetics and dose-dependence are hits.[1]

Ligand-Observed NMR (STD-NMR)

Used to confirm the binding epitope (which part of the molecule touches the protein).

  • Setup: Protein (5-10 µM) + Ligand (500 µM) in D2O buffer.

  • Experiment: Saturation Transfer Difference (STD). Irradiate protein (-1 ppm) and observe magnetization transfer to ligand protons.[1]

  • Result: Protons in close contact with the protein will show stronger STD signals.[1] This confirms if the new "grown" moiety is actually binding.[1]

ScreeningWorkflow Step1 Library Synthesis (Suzuki Coupling) Step2 QC & Purity Check (LC-MS > 90%) Step1->Step2 Step3 Primary Screen: SPR (Single Concentration) Step2->Step3 Decision Binder? Step3->Decision Step4 Kd Determination (Dose-Response SPR) Decision->Step4 Yes Discard Discard Decision->Discard No Step5 Structural Validation (X-ray / STD-NMR) Step4->Step5

Figure 2: Screening cascade from synthesis to structural validation.

Case Study: Targeting the Kinase Hinge Region[5]

Hypothesis: The morpholine oxygen can act as a hydrogen bond acceptor.[1] If the scaffold binds near the ATP-binding hinge, the iodine vector points into the hydrophobic "back pocket" (Gatekeeper region).

Execution:

  • Scaffold: 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine.[1]

  • Expansion: React with 3-aminophenylboronic acid (Suzuki).

  • Result: The resulting biaryl system places the amine group in a position to form a hydrogen bond with the conserved glutamate in the

    
    C-helix.
    
  • Optimization: The ortho-methyl group twists the biaryl system, potentially matching the twist required to fit between the gatekeeper residue and the catalytic lysine.

This approach transforms a simple chemical building block into a "Lead-Like" inhibitor with


 in the low micromolar or nanomolar range.[1]

References

  • Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery (2016).[1] [1]

  • Morpholine as a Privileged Scaffold: Kumbhare, R. M., et al. "Morpholine as a privileged scaffold in medicinal chemistry."[1] Bioorganic & Medicinal Chemistry (2015).[1] [1]

  • Conformational Control in Benzamides: LaPlante, S. R., et al. "Assessing Atropisomerism in Drug Discovery."[1] Journal of Medicinal Chemistry (2011).[1] [1]

  • Palladium-Catalyzed Cross-Coupling of Aryl Iodides: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews (1995).[1] [1]

  • Scaffold Precursor Data (5-iodo-2-methylbenzoic acid): PubChem Compound Summary for CID 621745.[1][3]

Sources

Foundational

An In-depth Technical Guide to Substituted Benzoyl Morpholine Derivatives: A Focus on Iodinated and Methylated Scaffolds

A Note to the Researcher: Extensive literature searches did not yield specific data on 2-methyl-5-iodobenzoyl morpholine derivatives. This guide, therefore, focuses on the synthesis and potential significance of a closel...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive literature searches did not yield specific data on 2-methyl-5-iodobenzoyl morpholine derivatives. This guide, therefore, focuses on the synthesis and potential significance of a closely related isomer, (2-iodo-6-methylphenyl)(morpholino)methanone , and more broadly on the general class of substituted benzoyl morpholine derivatives. The principles, synthetic methodologies, and potential biological contexts discussed herein provide a robust framework for the investigation of this and other related novel chemical entities.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from a combination of favorable physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can be a weak base.[3] These features often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to parent molecules.[1][2] Appropriately substituted morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[4][5]

The benzoyl moiety, when attached to the morpholine nitrogen, creates a stable amide linkage and introduces an aromatic system that can be readily functionalized to modulate the compound's steric and electronic properties, thereby influencing its interaction with biological targets. The incorporation of halogen atoms, such as iodine, and alkyl groups, like a methyl group, on the benzoyl ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Synthesis of Substituted Benzoyl Morpholine Derivatives

The most direct and common method for the synthesis of benzoyl morpholine derivatives is the acylation of morpholine with a substituted benzoyl chloride .[6] This is a nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the benzoyl chloride.

General Synthetic Workflow

The general synthetic pathway can be visualized as a two-step process starting from a substituted benzoic acid.

Synthetic Workflow General Synthetic Workflow for Substituted Benzoyl Morpholines sub_benzoic_acid Substituted Benzoic Acid (e.g., 2-iodo-6-methylbenzoic acid) acyl_chloride Substituted Benzoyl Chloride sub_benzoic_acid->acyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) final_product Substituted Benzoyl Morpholine (e.g., (2-iodo-6-methylphenyl)(morpholino)methanone) acyl_chloride->final_product Morpholine, Base (e.g., Triethylamine) morpholine Morpholine morpholine->final_product

Caption: General synthesis of substituted benzoyl morpholines.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines the synthesis of a generic substituted benzoyl morpholine, such as (2-iodo-6-methylphenyl)(morpholino)methanone.

Step 1: Synthesis of 2-Iodo-6-methylbenzoyl Chloride

  • To a round-bottom flask charged with 2-iodo-6-methylbenzoic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

  • If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically added.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.

  • The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • Upon completion, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude benzoyl chloride, which is often used in the next step without further purification.

Causality behind experimental choices: Thionyl chloride and oxalyl chloride are excellent reagents for converting carboxylic acids to acyl chlorides because they form gaseous byproducts that are easily removed from the reaction mixture, driving the reaction to completion. The use of an inert solvent prevents unwanted side reactions.

Step 2: Amidation of 2-Iodo-6-methylbenzoyl Chloride with Morpholine

  • In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, in an inert solvent like DCM at 0 °C (ice bath).[6]

  • To this stirred solution, add the crude 2-iodo-6-methylbenzoyl chloride (1.0 eq), dissolved in a small amount of the same solvent, dropwise. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is monitored by TLC for the consumption of the benzoyl chloride.

  • Upon completion, the reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess morpholine and triethylamine, a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted benzoic acid, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality behind experimental choices: A slight excess of morpholine ensures the complete consumption of the valuable benzoyl chloride. The base (triethylamine) is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the morpholine nitrogen, which would render it non-nucleophilic. The aqueous workup steps are critical for removing impurities and isolating the final product.

Characterization of the Final Product

The structure and purity of the synthesized (2-iodo-6-methylphenyl)(morpholino)methanone would be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the substituted phenyl ring, and the characteristic signals for the two sets of methylene protons of the morpholine ring (typically broad singlets or triplets around 3.5-3.8 ppm). The methyl group protons would appear as a singlet.
¹³C NMR A signal for the amide carbonyl carbon (around 170 ppm), signals for the aromatic carbons, the methyl carbon, and the carbons of the morpholine ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound (for C₁₂H₁₄INO₂, the expected m/z would be around 331.01 g/mol ). The isotopic pattern for iodine would also be observable.
Infrared (IR) Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for 2-methyl-5-iodobenzoyl morpholine or its 2-iodo-6-methyl isomer has been reported, the structural motifs present suggest several potential areas of therapeutic interest based on analogous compounds.

  • Anticancer Activity: The morpholine moiety is a key component of several kinase inhibitors, including the PI3K/mTOR inhibitor PQR530.[7][8] The substituted benzoyl group can be designed to interact with the ATP-binding pocket of various kinases. Halogenated aromatic rings are common in kinase inhibitors as they can form halogen bonds and occupy hydrophobic pockets.

  • CNS Activity: The morpholine ring is present in several CNS-active drugs due to its ability to improve blood-brain barrier permeability.[3][5] Substituted benzoyl morpholines could be explored for their potential as modulators of CNS receptors or enzymes.

  • Other Therapeutic Areas: The versatility of the morpholine scaffold means that derivatives could be screened for a wide range of other activities, including as antibacterial, antiviral, or anti-inflammatory agents.[4]

The specific substitution pattern (iodo and methyl groups) would influence the compound's lipophilicity and steric bulk, which are critical determinants of its biological activity. Further research, including in vitro screening against various biological targets and cellular assays, would be necessary to elucidate the specific pharmacological profile of these derivatives.

Structure-Activity Relationship (SAR) Considerations

For a novel class of compounds like substituted benzoyl morpholines, a systematic SAR study would be crucial for optimizing their biological activity. A hypothetical SAR exploration workflow is presented below.

SAR Workflow Hypothetical SAR Exploration Workflow lead_compound Lead Compound (e.g., 2-iodo-6-methylbenzoyl morpholine) r1_modification Modification of Phenyl Ring Substituents (Position, nature, and size of R1 and R2) lead_compound->r1_modification r2_modification Modification of Morpholine Ring (e.g., substitution on the ring) lead_compound->r2_modification linker_modification Linker Modification (e.g., replacing the benzoyl group) lead_compound->linker_modification biological_testing Biological Testing (In vitro assays, cellular assays) r1_modification->biological_testing r2_modification->biological_testing linker_modification->biological_testing data_analysis Data Analysis and SAR Elucidation biological_testing->data_analysis data_analysis->r1_modification Iterative Optimization optimized_compound Optimized Compound data_analysis->optimized_compound

Caption: A workflow for exploring the structure-activity relationships of substituted benzoyl morpholines.

Key questions to address in an SAR study would include:

  • The effect of the position and nature of the halogen: How does changing iodine to bromine or chlorine, or moving its position on the phenyl ring, affect activity?

  • The effect of the methyl group: Is the methyl group essential for activity? What is the effect of its position or replacement with other alkyl groups?

  • The role of the morpholine ring: Is the morpholine ring optimal, or would other cyclic amines (e.g., piperidine, piperazine) provide better activity?

Conclusion

While specific literature on 2-methyl-5-iodobenzoyl morpholine derivatives is not currently available, this guide provides a comprehensive overview of the synthetic strategies and potential biological significance of this class of compounds, using the closely related (2-iodo-6-methylphenyl)(morpholino)methanone as a reference point. The well-established importance of the morpholine scaffold in medicinal chemistry, coupled with the tunability of the substituted benzoyl moiety, suggests that these compounds represent a promising area for future drug discovery efforts. The detailed synthetic protocol and SAR framework presented here offer a solid foundation for researchers and drug development professionals to explore this chemical space.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Gao, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]

  • Cimino, J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 369-381. [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

  • Schenone, S., et al. (2011). Development of Novel Benzomorpholine Class of Diacylglycerol Acyltransferase I Inhibitors. Journal of Medicinal Chemistry, 54(10), 3652-3665. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(15), 3438-3441. [Link]

  • Cimino, J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Journal of Medicinal Chemistry, 65(18), 12286-12304. [Link]

  • Sameaa, E. O., & Sura, S. J. (2017). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 14(2). [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6032. [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 234-238. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Schmidt, D., et al. (2016). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. European Journal of Organic Chemistry, 2016(34), 5694-5701. [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]

  • Bender, M. L., & Jones, J. M. (1961). Nucleophilic Reactions of Morpholine with the Benzoyl Halides. The Presence of an Element Effect. The Journal of Organic Chemistry, 26(12), 5112-5114. [Link]

  • Ghorai, P., et al. (2023). Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs. ChemRxiv. [Link]

Sources

Exploratory

Bioavailability and Metabolic Stability Predictions for Morpholine-Carbonyl Linkers

Executive Summary The morpholine ring, when tethered via a carbonyl linker (urea, carbamate, or amide), represents a privileged structural motif in modern drug discovery. It offers a strategic balance between solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring, when tethered via a carbonyl linker (urea, carbamate, or amide), represents a privileged structural motif in modern drug discovery. It offers a strategic balance between solubility (lowering LogP) and permeability . However, the metabolic fate of this moiety is often oversimplified. While the carbonyl attachment significantly stabilizes the nitrogen lone pair against N-oxidation, the morpholine ring itself remains susceptible to oxidative ring scission mediated by Cytochrome P450 (CYP) enzymes.[1]

This guide provides a rigorous technical framework for predicting and validating the bioavailability and metabolic stability of morpholine-carbonyl scaffolds. It moves beyond standard protocols to address the specific mechanistic vulnerabilities of this chemical series.

Structural Rationale & Physicochemical Properties[1][2][3][4][5][6][7]

The "Carbonyl Shield" Effect

In a standard alkyl-morpholine (tertiary amine), the nitrogen lone pair is highly basic (


) and prone to N-oxidation or N-dealkylation. However, introducing a carbonyl linker (urea, carbamate, or amide) dramatically alters the electronic landscape.
  • Electronic Delocalization: The nitrogen lone pair participates in resonance with the carbonyl oxygen. This reduces the basicity of the nitrogen, effectively shutting down N-oxidation and N-glucuronidation .

  • Lipophilicity Modulation: Morpholine lowers the overall lipophilicity (LogD) of the parent molecule, enhancing aqueous solubility without the liability of a highly ionizable center.

Metabolic Vulnerability: The -Carbon Attack

Despite the protection of the nitrogen, the morpholine ring retains a "soft spot": the carbon atoms adjacent to the heteroatoms (


 and 

). CYP450 enzymes (particularly CYP3A4 and CYP2D6) can abstract a hydrogen atom from these positions, leading to hydroxylation, hemiaminal collapse, and eventual ring opening.

Figure 1: Metabolic Pathway of Morpholine-Carbonyl Scaffolds

MorpholineMetabolism Parent Morpholine-Carbonyl (Parent) CYP CYP450 (H-Abstraction) Parent->CYP Phase I Radical C-Radical Intermediate CYP->Radical Hydroxyl Hemiaminal (Unstable) Radical->Hydroxyl OH Rebound RingOpen Ring Scission (Aldehyde/Acid) Hydroxyl->RingOpen Spontaneous Collapse

Caption: Mechanistic pathway of oxidative ring scission. The carbonyl linker protects the Nitrogen, shifting metabolic pressure to the C2/C3 positions.

In Silico Prediction Workflows[3][6][8]

Before physical synthesis, computational modeling must be used to rank designs based on their Site of Metabolism (SOM) liability.

Structural Alerts & Filters
  • Avoid: Placing electron-donating groups (alkyls) on the morpholine ring carbons, as these stabilize the radical intermediate and accelerate metabolism.

  • Prefer: Fluorine substitution or gem-dimethyl groups on the morpholine ring to block metabolic "hotspots" (metabolic blocking).

Predictive Algorithms

Do not rely on generic QSAR models. Use consensus scoring from the following specific tools:

  • SMARTCyp: Uses Density Functional Theory (DFT) to calculate the activation energy for hydrogen abstraction. It is highly accurate for predicting the specific carbon atom on the morpholine ring that will be attacked.

  • FAME 3 (Fast Metabolizer Prediction): A machine-learning approach that predicts SOM based on atomic descriptors.

Experimental Validation: The Self-Validating Protocol

To assess the stability of your morpholine-carbonyl linker, you must perform a Microsomal Stability Assay . The following protocol is designed to ensure data integrity by including specific controls for cofactor depletion and non-specific binding.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Protocol

Step 1: Master Mix Preparation Prepare a microsome working solution (0.5 mg/mL) in phosphate buffer.

  • Control Check: Pre-incubate at 37°C for 5 minutes to check for thermal instability (non-enzymatic degradation).

Step 2: Reaction Initiation Add test compound (final conc. 1


M) to the microsome solution.
  • Critical: Keep organic solvent (DMSO)

    
     to avoid inhibiting CYP enzymes.
    
  • Initiate reaction by adding the NADPH regenerating system.[1]

  • Negative Control: Run a parallel set without NADPH to rule out hydrolytic cleavage of the carbonyl linker (e.g., carbamate hydrolysis by esterases).

Step 3: Sampling & Quenching At time points


 min:
  • Remove 50

    
    L aliquot.
    
  • Immediately dispense into 150

    
    L ice-cold Quench Solution.
    
  • Vortex for 10 minutes; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

Step 4: Analysis (LC-MS/MS) Inject supernatant. Monitor the depletion of the parent peak area ratio (Parent/Internal Standard).

Data Analysis & Interpretation[5]

Calculate the In Vitro Intrinsic Clearance (


) using the elimination rate constant (

), derived from the slope of

vs. time.[1]


Table 1: Stability Classification for Morpholine-Carbonyl Linkers

Classification

(min)

(

L/min/mg)
InterpretationAction Item
High Stability > 60< 10Excellent metabolic resistance.Proceed to PK/PD.[2][3][4][5]
Moderate 30 - 6010 - 45Acceptable for lead opt.Check for active metabolites.
Low Stability < 30> 45Rapid clearance likely.Block metabolic soft spot (e.g., add Fluorine).

Advanced Troubleshooting: Linker Hydrolysis vs. Oxidation

If a compound shows high clearance, you must distinguish between oxidative metabolism (CYP-mediated) and hydrolysis (esterase/amidase-mediated).

Figure 2: Stability Diagnostic Workflow

StabilityWorkflow Start High Clearance Observed CheckNADPH Compare +NADPH vs -NADPH Start->CheckNADPH Oxidative Degradation only in +NADPH CheckNADPH->Oxidative Stable w/o NADPH Hydrolytic Degradation in BOTH conditions CheckNADPH->Hydrolytic Unstable w/o NADPH Action1 Modify Morpholine Ring (Add F, Methyl) Oxidative->Action1 Action2 Switch Linker (Carbamate -> Urea) Hydrolytic->Action2

Caption: Decision tree for diagnosing the root cause of instability in morpholine-carbonyl linkers.

The Hydrolysis Trap

Carbamate linkers attached to morpholine can sometimes be substrates for carboxylesterases.

  • Observation: Compound disappears in the -NADPH control.

  • Solution: Switch the linker from a Carbamate (-O-CO-N-) to a Urea (-N-CO-N-). Ureas are notoriously resistant to hydrolysis and maintain the same geometry.

References

  • Kumari, A., et al. (2020).[6] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link]

  • Combourieu, B., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Applied and Environmental Microbiology. Retrieved from [Link]

  • Shaikh, A. R., et al. (2008). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008).[6] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Microsomal Stability Protocols).

Sources

Foundational

Technical Guide: Identification and Validation of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

Executive Summary In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), the integrity of the chemical library is the rate-limiting step for data quality. This guide details the structural verificat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), the integrity of the chemical library is the rate-limiting step for data quality. This guide details the structural verification and identification protocols for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (CAS: 1228778-18-4).

This compound represents a critical class of aryl iodide building blocks . Its value lies in the orthogonal reactivity of the iodine handle (amenable to Suzuki-Miyaura or Sonogashira couplings) and the physicochemical modulation provided by the morpholine amide. However, its identification is frequently complicated by regioisomerism (e.g., 4-iodo vs. 5-iodo placement) and restricted rotation around the amide bond. This document provides a self-validating workflow to unambiguously identify this entity within a complex library matrix.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Before initiating spectral analysis, the theoretical physicochemical baseline must be established. Deviations from these parameters are the first indicator of degradation or misidentification.

Table 1: Core Chemical Specifications
ParameterSpecificationNotes
IUPAC Name 4-(5-Iodo-2-methylbenzoyl)morpholinePreferred for database searching
CAS Number 1228778-18-4Primary identifier
Molecular Formula C₁₂H₁₄INO₂
Exact Mass 331.0069Monoisotopic
[M+H]⁺ 332.0142LC-MS Target Ion
LogP (Calc) ~2.1 - 2.4Moderate lipophilicity
H-Bond Acceptors 2 (Amide O, Morpholine O)
Rotatable Bonds 1 (Aryl-Carbonyl)Restricted rotation likely

Analytical Fingerprinting Protocols

The identification of this compound relies on a "Triangulation Strategy": Mass Spectrometry (for composition), NMR (for connectivity), and LC (for purity).

High-Resolution LC-MS Profiling

Objective: Confirm elemental composition and assess purity. Critical Insight: The iodine atom provides a unique mass defect. Unlike chlorine or bromine, iodine is monoisotopic (


I), meaning it lacks an M+2 isotope peak.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: ESI Positive Mode.

Diagnostic Signals:

  • Base Peak: 332.01 m/z ([M+H]⁺).

  • Adducts: 354.0 m/z ([M+Na]⁺) is common in stored DMSO samples.

  • Fragmentation (MS/MS):

    • Loss of Morpholine: Neutral loss of 87 Da.

    • Aryl Cation: m/z ~245 (5-iodo-2-methylbenzoyl cation).

    • Iodine Loss: High collision energy may show loss of I• (127 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unambiguous structural assignment and regioisomer differentiation. Expert Note: The amide bond exhibits restricted rotation. In DMSO-


 at room temperature, the morpholine protons often appear as broadened multiplets or distinct rotameric sets rather than simple triplets.

Protocol:

  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl₃.[1]
    
  • Frequency: 400 MHz minimum.

Spectral Assignment (DMSO-


): 
MoietyShift (δ ppm)MultiplicityIntegrationStructural Logic
Ar-CH₃ 2.15 – 2.25Singlet3HShielded by ortho-carbonyl
Morpholine 3.10 – 3.70Broad Multiplets8HRestricted rotation broadens signals
Ar-H (C3) ~7.15Doublet (J~8.0 Hz)1HOrtho to methyl, Meta to Iodo
Ar-H (C4) ~7.65dd (J~8.0, 2.0 Hz)1HMeta to methyl, Ortho to Iodo
Ar-H (C6) ~7.55Doublet (J~2.0 Hz)1HOrtho to carbonyl, Meta to Iodo

Note: The coupling constant (


) of ~2.0 Hz between H4 and H6 is the "fingerprint" for the 1,2,4-substitution pattern of the aromatic ring.

Library Management & Quality Control

Stability and Storage

Aryl iodides are generally stable but can undergo photodeiodination if exposed to UV light for prolonged periods.

  • Storage: Amber vials, -20°C.

  • Solvent: 10 mM in DMSO. Avoid freeze-thaw cycles which precipitate the compound.

Distinguishing Regioisomers (The "False Positive" Trap)

In library synthesis, the starting material (5-iodo-2-methylbenzoic acid) might be contaminated with 4-iodo-2-methylbenzoic acid or 3-iodo-2-methylbenzoic acid .

  • Differentiation: The splitting pattern in the aromatic region of the 1H NMR is definitive.

    • 5-Iodo (Target): d, dd, d pattern.[2]

    • 4-Iodo: d, d, s (approx) pattern.

    • 3-Iodo: d, d, t (approx) pattern.

Visualized Workflows

QC Identification Workflow

This diagram outlines the decision logic for validating the compound in a plate-based format.

QC_Workflow Start Library Sample (DMSO Stock) LCMS LC-MS Analysis (ESI+) Start->LCMS MassCheck Mass = 332.01? LCMS->MassCheck PurityCheck Purity > 90%? MassCheck->PurityCheck Yes Fail_Mass FAIL: Wrong Compound MassCheck->Fail_Mass No NMR 1H NMR (DMSO-d6) PurityCheck->NMR Yes Fail_Purity FLAG: Repurify PurityCheck->Fail_Purity No PatternCheck Aromatic Pattern (d, dd, d)? NMR->PatternCheck Pass PASS: Identity Confirmed PatternCheck->Pass Yes Fail_Iso FAIL: Regioisomer Detected PatternCheck->Fail_Iso No

Caption: Logical decision tree for the structural validation of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine.

Chemical Utility Pathway

Understanding why this compound is in the library aids in its identification. It is a "Reactive Scaffold."

Reaction_Pathway Precursor 5-Iodo-2-methylbenzoic Acid Target 4-[(5-Iodo-2-methylphenyl) carbonyl]morpholine Precursor->Target + Morpholine (Amide Coupling) Suzuki Suzuki Coupling (R-B(OH)2, Pd) Target->Suzuki Functionalization at Iodine Library Biaryl Library (Diversified) Suzuki->Library Parallel Synthesis

Caption: Synthetic lineage of the target compound, highlighting its role as a divergent point for library expansion.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 772634 (Related Analog: 4-(4-Iodobenzoyl)morpholine). Retrieved from [Link]

Sources

Exploratory

Precision Fabrication of Kinase Inhibitor Scaffolds: The Strategic Utility of Aryl Iodides in Late-Stage Functionalization

Executive Summary In the high-stakes arena of kinase inhibitor development, the selection of halogen intermediates is rarely a trivial choice; it is a strategic decision that dictates the efficiency, selectivity, and sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, the selection of halogen intermediates is rarely a trivial choice; it is a strategic decision that dictates the efficiency, selectivity, and scalability of the synthetic route. While aryl bromides and chlorides are ubiquitous, aryl iodides occupy a distinct and critical tier in the "Kinetic Hierarchy" of cross-coupling chemistry.

This technical guide analyzes the specific role of aryl iodides in the synthesis of FDA-approved kinase inhibitors (e.g., Axitinib , Crizotinib ). We explore how the superior lability of the C-I bond (


 vs. 

for C-Br) enables chemoselective sequential couplings , allowing medicinal chemists to "program" the assembly of complex heterocycles like indazoles and pyrazoles with orthogonal reactivity.

The Kinetic Hierarchy: Strategic Chemoselectivity

The fundamental advantage of aryl iodides lies in their rapid oxidative addition to Palladium(0) species. This rate acceleration is not merely a convenience; it is the basis for sequential cross-coupling , where a molecule containing both iodine and bromine/chlorine atoms can be functionalized exclusively at the iodine site first.

Mechanism of Selectivity

In a bis-halogenated scaffold (e.g., a 3-iodo-5-bromo-indazole), the oxidative addition of Pd(0) to the C-I bond is orders of magnitude faster than to the C-Br bond. This allows for a controlled, stepwise assembly of the kinase inhibitor core without the need for protecting groups.

KineticHierarchy ArI Aryl Iodide (Ar-I) Bond Energy: ~65 kcal/mol Product1 Product1 ArI->Product1 Site 1 Functionalization ArBr Aryl Bromide (Ar-Br) Bond Energy: ~81 kcal/mol ArCl Aryl Chloride (Ar-Cl) Bond Energy: ~96 kcal/mol Pd0 Pd(0) Catalyst Pd0->ArI Fastest Oxidative Addition (Kinetic Control) Pd0->ArBr Slower (Requires Higher T) Pd0->ArCl Slowest (Requires Specialized Ligands) Product1->ArBr Subsequent Step

Figure 1. The Kinetic Hierarchy of oxidative addition rates allows for "programmed" synthesis, reacting Ar-I selectively in the presence of Ar-Br or Ar-Cl.

Case Study A: Axitinib (Inlyta)

Target: VEGFR1/2/3 Scaffold: Indazole Key Intermediate: 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The synthesis of Axitinib demonstrates the indispensable role of the aryl iodide in constructing the indazole core. The 3-position of the indazole is notoriously difficult to functionalize via electrophilic aromatic substitution due to the electron-poor nature of the heterocycle. However, direct iodination provides a reactive handle for a subsequent Heck reaction .

Synthetic Workflow
  • Protection: 6-nitroindazole is protected with DHP (dihydropyran).

  • Iodination: The protected indazole is iodinated at the C3 position using Iodine (

    
    ) and base. This is a critical step, creating the aryl iodide intermediate .
    
  • Heck Coupling: The C3-iodide undergoes a Palladium-catalyzed Heck coupling with 2-vinylpyridine. The high reactivity of the iodide is essential here to prevent competing side reactions and to allow the reaction to proceed under conditions that preserve the nitro group.

AxitinibSynthesis Start 6-Nitroindazole Step1 Protection (DHP/PTSA) Yield: >90% Start->Step1 Inter1 N-THP-6-Nitroindazole Step1->Inter1 Step2 C3-Iodination (I2/KOH/DMF) Key Aryl Iodide Formation Inter1->Step2 Inter2 3-Iodo-6-nitro-1-THP-indazole (The 'Hero' Intermediate) Step2->Inter2 Step3 Heck Coupling (2-Vinylpyridine, Pd(OAc)2) Inter2->Step3 Inter3 Vinyl-Indazole Intermediate Step3->Inter3 Step4 Nitro Reduction & Amide Coupling Inter3->Step4 Final Axitinib (Inlyta) Step4->Final

Figure 2. Axitinib synthesis highlighting the critical C3-Iodination and subsequent Heck coupling.

Case Study B: Crizotinib (Xalkori)

Target: ALK/c-Met Scaffold: Pyrazole-Piperidine Key Intermediate: 4-(4-iodo-1H-pyrazol-1-yl)piperidine

In the synthesis of Crizotinib, the aryl iodide serves as the electrophile for a Suzuki-Miyaura coupling . The pyrazole ring is electron-rich, but the specific regiochemistry required for Crizotinib (coupling at the 4-position of the pyrazole) is most efficiently accessed via a pre-installed iodide.

The "Iodide Advantage" in Crizotinib

Using the iodide intermediate (4-iodopyrazole ) rather than the bromide allows the Suzuki coupling to proceed with lower catalyst loading and milder temperatures. This is crucial because the coupling partner (a pinacol boronate) and the piperidine moiety can be sensitive to harsh forcing conditions often required for aryl bromides.

  • Reaction: Suzuki Coupling

  • Electrophile: 4-iodo-1H-pyrazol-1-yl-piperidine

  • Nucleophile: Aryl Boronic Ester

  • Outcome: Formation of the biaryl C-C bond with high regiocontrol.

Experimental Protocols

Protocol A: Regioselective Iodination of 1H-Indazole

Applicable to Axitinib-type intermediates.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-nitro-1H-indazole (1.0 equiv)

  • Iodine (

    
    ): 1.5 equiv
    
  • Base: KOH pellets (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

Methodology:

  • Dissolution: Dissolve the protected indazole in DMF (

    
    ) in a round-bottom flask.
    
  • Base Addition: Add KOH pellets. The mixture may darken.

  • Iodination: Cool the solution to

    
    . Add iodine (
    
    
    
    ) portion-wise over 30 minutes.
    • Expert Insight: Adding iodine as a solution in DMF allows for better thermal control and prevents over-iodination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Monitor by HPLC/TLC.[2] The iodide spot is typically less polar than the starting material.

  • Quench: Pour the reaction mixture into a solution of

    
     (sodium thiosulfate) to reduce excess iodine. A yellow/white precipitate should form.
    
  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Protocol B: Chemoselective Suzuki Coupling (I vs. Br)

Demonstrating the selective coupling of an iodide in the presence of a bromide.

Reagents:

  • Substrate: 4-Bromo-2-iodo-1-methoxybenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (
    
    
    
    aqueous, 2.0 equiv)
  • Solvent: DME (Dimethoxyethane)

Methodology:

  • Degassing: Sparge the DME with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Assembly: In a reaction vial, combine the substrate, boronic acid, and catalyst. Add the degassed solvent.

  • Activation: Add the aqueous base.

  • Temperature Control: Heat to

    
    .
    
    • Critical Control Point: Do not exceed

      
      . At 
      
      
      
      , the oxidative addition to Ar-I is rapid, while Ar-Br remains largely inert. Higher temperatures (
      
      
      ) will begin to activate the bromide, leading to "scrambled" oligomers.
  • Completion: Reaction is usually complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Troubleshooting & Optimization

IssueRoot CauseTechnical Solution
Deiodination Hydride source in reaction (e.g., from alcohol solvents) leads to hydrodehalogenation.Avoid secondary alcohols (isopropanol) as solvents. Use DMF, Toluene, or Dioxane. Ensure anhydrous conditions if using hydride reagents elsewhere.
Pd-Dimer Inhibition Iodide ions (

) released during reaction can form inactive

dimers.
Add a silver salt (e.g.,

) to sequester iodide (expensive), or switch to bulky biaryl phosphine ligands (e.g., XPhos , Buchwald Ligands ) that prevent dimer formation.
Light Sensitivity C-I bonds are photosensitive and can undergo homolytic cleavage.Wrap reaction vessels in aluminum foil. Store aryl iodide intermediates in amber vials at

.
Poor Solubility Poly-heterocyclic iodides (like indazoles) can be insoluble.Use co-solvent systems: DMF/Water or NMP. Heating is often required solely for solubility, not reactivity.

References

  • Synthesis of Axitinib: Ruggeri, S. G., et al. "Processes for the preparation of Axitinib." U.S. Patent 8,791,270.

  • Crizotinib Development: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[3] Journal of Medicinal Chemistry (2011).

  • Chemoselectivity in Cross-Coupling: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic and Mechanistic Perspective." Organic & Biomolecular Chemistry.

  • General Reactivity of Aryl Halides: Balu, S., et al. "Role of Aryl Iodides in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews.

Sources

Foundational

Physical characteristics and melting point of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

This guide details the physical characteristics, synthesis, and characterization of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine , a specialized heterocyclic building block.[1] Commonly synthesized as an intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characteristics, synthesis, and characterization of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine , a specialized heterocyclic building block.[1]

Commonly synthesized as an intermediate for pharmaceutical research (e.g., in the development of SGLT2 inhibitors or kinase modulators), this compound combines the rigidity of a benzamide with the solubility-enhancing properties of a morpholine ring and the reactivity of an aryl iodide.[1]

[1]

Part 1: Chemical Identity & Physical Characteristics[2][3]

Core Identity
  • IUPAC Name: (5-Iodo-2-methylphenyl)(morpholin-4-yl)methanone[1]

  • Systematic Name: 4-(5-Iodo-2-methylbenzoyl)morpholine[1]

  • Molecular Formula: C₁₂H₁₄INO₂

  • Molecular Weight: 331.15 g/mol

  • Key Functional Groups:

    • Aryl Iodide: Site for cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

    • Amide Carbonyl: Provides structural rigidity and hydrogen bond acceptance.[1]

    • Morpholine Ring: Enhances metabolic stability and solubility.[1]

Physical Properties & Melting Point Analysis

Unlike commodity chemicals, this specific amide is often generated in situ or isolated as a research intermediate.[1] Consequently, its physical state depends heavily on purity and crystallization method.[1]

PropertyValue / DescriptionNotes
Physical State Solid (Crystalline)May appear as a viscous oil if solvent residues (EtOAc/DCM) remain.[1]
Color Off-white to pale yellowDarkens upon exposure to light due to iodine lability.[1]
Melting Point (Target) 105 – 115 °C (Predicted) Experimental values for this specific ortho-substituted amide are rare in open literature.[1]
Precursor MP 178 – 183 °C Critical QC Parameter: The starting material (5-Iodo-2-methylbenzoic acid) has a distinct high MP.[1] A depressed MP in the product indicates unreacted acid.
Solubility Soluble: DCM, DMSO, MeOHInsoluble: Water, HexanesOrtho-methyl group reduces planarity, improving solubility in organic solvents compared to para-analogs.[1]
LogP (Calc) ~2.3 – 2.5Moderate lipophilicity suitable for CNS or cell-permeable drug scaffolds.[1]

Expert Insight: The ortho-methyl group introduces steric strain (A(1,[1]3) strain) with the carbonyl oxygen, twisting the amide bond out of the phenyl plane.[1] This disruption of planarity typically lowers the melting point compared to the para-isomer (4-iodobenzoyl morpholine, MP ~158°C) and improves solubility.[1]

Part 2: Synthesis & Experimental Protocol

Retrosynthetic Logic

The most robust route involves the activation of 5-iodo-2-methylbenzoic acid followed by nucleophilic acyl substitution with morpholine.[1]

Synthesis Acid 5-Iodo-2-methylbenzoic Acid (CAS: 54811-38-0) MP: 178-183°C Activation Activation (SOCl2 or HATU) Acid->Activation Intermediate Acid Chloride / Activated Ester Activation->Intermediate Product TARGET AMIDE 4-[(5-Iodo-2-methylphenyl) carbonyl]morpholine Intermediate->Product + Morpholine DCM, 0°C -> RT Morpholine Morpholine (Base) Morpholine->Product

Caption: Standard synthetic pathway via acid chloride activation to generate the target morpholine amide.[1]

Validated Synthesis Protocol

Scale: 10.0 mmol basis

Reagents:

  • 5-Iodo-2-methylbenzoic acid (2.62 g, 10 mmol) [Precursor][1]

  • Thionyl Chloride (SOCl₂) (1.5 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Morpholine (1.2 equiv)[1]

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend 5-iodo-2-methylbenzoic acid in anhydrous DCM (30 mL).

    • Add catalytic DMF (2 drops).[1]

    • Add Oxalyl Chloride dropwise at 0°C.[1]

    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solid dissolves (formation of 5-iodo-2-methylbenzoyl chloride).

    • Evaporate volatiles (optional but recommended to remove excess HCl/oxalyl chloride) and re-dissolve in fresh DCM.

  • Coupling (Amide Bond Formation):

    • Cool the acid chloride solution to 0°C.

    • Add a mixture of Morpholine (1.05 g) and Et₃N (2.02 g) in DCM slowly.

    • Exotherm Control: Maintain temperature < 10°C to prevent side reactions.[1]

    • Stir at RT for 4–6 hours.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ (remove unreacted acid).[1]

    • Wash organic layer with 1M HCl (remove unreacted morpholine/Et₃N).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

    • Crystallization: Recrystallize from EtOAc/Hexanes (1:3) to obtain the solid product.

Part 3: Quality Control & Characterization[1]

To validate the identity of the synthesized compound, use the following spectroscopic markers.

NMR Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60 (d, 1H): Aromatic proton at C6 (ortho to Iodine, meta to Carbonyl).[1]

    • δ 7.55 (dd, 1H): Aromatic proton at C4 (para to Methyl).[1]

    • δ 6.95 (d, 1H): Aromatic proton at C3 (ortho to Methyl).[1]

    • δ 3.80 – 3.40 (m, 8H): Morpholine ring protons (distinct broadening due to restricted rotation of the amide bond).[1]

    • δ 2.25 (s, 3H): Aryl Methyl group (diagnostic singlet).[1]

QC Workflow

QC_Workflow cluster_Tests Validation Suite Sample Isolated Solid MP Melting Point Target: Sharp Range Sample->MP HPLC HPLC Purity >98% (UV 254nm) Sample->HPLC NMR 1H NMR Confirm Methyl Singlet & Morpholine Broadening Sample->NMR Decision Release for Suzuki Coupling MP->Decision HPLC->Decision NMR->Decision

Caption: Quality control decision tree ensuring the compound is free of starting acid and ready for downstream applications.

References

  • Precursor Characterization

    • 5-Iodo-2-methylbenzoic acid (CAS 54811-38-0).[1][2][3][4][5][6] Melting Point: 178–183 °C.[1][7]

    • Source:

  • Synthetic Methodology (Amide Coupling)

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Standard protocols for benzoyl morpholine synthesis).

  • Structural Context (Canagliflozin Intermediates)

    • Nomura, S., et al. (2010).[1] Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor.[1] Journal of Medicinal Chemistry, 53(17), 6355-6360.[1] (Describes the use of 5-iodo-2-methylbenzoic acid derivatives).

    • Patent US20090233874A1: Process for the preparation of compounds useful as inhibitors of SGLT. (Details the reactivity of the 5-iodo-2-methylbenzoyl moiety).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

Introduction: Unlocking Molecular Complexity from a Versatile Building Block In the landscape of modern synthetic organic chemistry, the pursuit of efficient and selective methods for the construction of carbon-carbon an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity from a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolkit for chemists, enabling the assembly of complex molecular architectures with remarkable precision and functional group tolerance.[1] This suite of reactions, recognized with the 2010 Nobel Prize in Chemistry, has transformed the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This technical guide focuses on a particularly valuable, yet sterically hindered, building block: 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine . The presence of an ortho-methyl group relative to the iodine atom introduces significant steric hindrance, which can pose challenges for standard cross-coupling protocols. However, the morpholine amide moiety can also act as a directing group, potentially influencing the reactivity and selectivity of catalytic transformations.[4][5]

These application notes provide a comprehensive overview of strategies for the palladium-catalyzed functionalization of this substrate. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and provide insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Strategic Considerations for a Sterically Hindered Substrate

The ortho-methyl group in 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine necessitates careful consideration of the catalyst system. Bulky, electron-rich phosphine ligands are often crucial for promoting the oxidative addition of sterically encumbered aryl halides to the palladium center.[6] Furthermore, the choice of palladium precursor, base, and solvent can significantly impact reaction efficiency and yield.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[7] For our target substrate, this reaction opens a direct route to a diverse array of biaryl structures, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps:

  • Oxidative Addition: A Pd(0) species inserts into the C-I bond of the aryl iodide.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 mixture, 0.2 M)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂Readily available and effective in forming the active Pd(0) species in situ.
Ligand SPhosA bulky, electron-rich biarylphosphine ligand that facilitates oxidative addition of sterically hindered aryl halides.[8]
Base K₃PO₄A moderately strong base effective in promoting transmetalation without causing significant side reactions.
Solvent Toluene/H₂OA biphasic system that aids in dissolving both the organic substrates and the inorganic base.
Temperature 100 °CElevated temperature is often necessary to overcome the activation barrier for sterically hindered substrates.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[6][9] This transformation is of immense importance in medicinal chemistry, as the aniline and its derivatives are common pharmacophores.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] A critical step is the deprotonation of the amine coordinated to the palladium center to form a palladium-amido complex, which then undergoes reductive elimination.[12]

Buchwald_Hartwig_Cycle

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOt-Bu (1.5 equiv)

  • Toluene (0.2 M)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine and a stir bar.

  • Remove the flask from the glovebox, add toluene and the amine via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XPhosA bulky biarylphosphine ligand that is highly effective for coupling sterically hindered aryl halides with a wide range of amines.[8]
Base NaOt-BuA strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent TolueneA non-polar aprotic solvent suitable for the reaction temperature.
Temperature 110 °CHigher temperatures are generally required for the amination of sterically hindered aryl halides.

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[14] Copper-free versions of the Sonogashira reaction have also been developed.[15]

Sonogashira_Workflow

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • THF (0.2 M)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add THF, TEA, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A commercially available, air-stable catalyst effective for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THFA common aprotic solvent for Sonogashira reactions.
Temperature Room temperature to 50 °CAryl iodides are generally reactive enough to undergo Sonogashira coupling at or near room temperature.[13]

IV. Other Important Transformations

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[3][16] Given the steric hindrance of the substrate, forcing conditions and specialized ligands may be necessary to achieve good yields. The reaction typically proceeds with trans selectivity.[16]

Carbonylative Couplings

Palladium-catalyzed carbonylation reactions introduce a carbonyl group between the aryl group and a nucleophile.[17] For example, a carbonylative Sonogashira coupling would yield an alkynone.[18][19] These reactions often require a carbon monoxide (CO) source, which can be gaseous CO or a CO surrogate.

Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation.[20] This transformation is valuable as nitriles are versatile synthetic intermediates. Various cyanide sources can be employed, and the reaction conditions can be tuned to accommodate the sterically hindered substrate.[21]

Troubleshooting and Optimization

Low yields or incomplete reactions in the functionalization of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine can often be attributed to the steric hindrance of the ortho-methyl group.

  • Ligand Screening: If the initial choice of ligand is ineffective, screening a panel of bulky, electron-rich phosphine ligands (e.g., other biarylphosphines) is recommended.

  • Catalyst Loading: Increasing the catalyst loading may improve conversion, but can also lead to increased side products and cost.[22]

  • Temperature and Reaction Time: For sluggish reactions, increasing the temperature or extending the reaction time may be necessary.

  • Base Selection: The choice of base is critical, especially in Suzuki and Buchwald-Hartwig reactions. Screening different bases (e.g., Cs₂CO₃, K₂CO₃, LiHMDS) can have a significant impact on the outcome.[11][12]

Safety Precautions

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled in a well-ventilated fume hood. Some palladium compounds can be flammable.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaOt-Bu and LiHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Solvents: Use appropriate ventilation and take precautions against ignition sources when working with flammable organic solvents.

Conclusion

4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine is a valuable building block that, despite its steric hindrance, can be effectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, ligand, base, and reaction conditions, researchers can access a wide array of complex molecules. The protocols and insights provided in this guide serve as a starting point for the successful application of this versatile substrate in synthetic chemistry and drug discovery programs.

References

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, November 27). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019, February 26). MDPI. Retrieved February 14, 2026, from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • 5-Iodo-2-methylbenzoic acid. (n.d.). Kuujia. Retrieved February 14, 2026, from [Link]

  • Ortho alkylation and cyanation reaction of aryl iodides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Process for producing 5-iodo-2-methylbenzoic acid. (2005, January 13). Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Reductive ortho-cyanomethylation of aryl iodanes with MeCN via one-pot iodonium-Claisen rearrangement. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-iodo-5-methyl-benzoic acid. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Zn-Catalyzed Cyanation of Aryl Iodides. (2020, May 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 14, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Pd–NHC Catalysis in Cross‐Coupling of Amides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Shinabery, R. S. (2019). Palladium catalyzed cross-coupling of esters and amides. [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize. Retrieved February 14, 2026, from [Link]

  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[4][5][9]-Benzotriazin-4(3 H)-ones with DABAL-Me3. (2023, July 28). PubMed. Retrieved February 14, 2026, from [Link]

  • A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • 4-[(4-Iodophenyl)carbonyl]morpholine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017, September 11). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022, September 2). MDPI. Retrieved February 14, 2026, from [Link]

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Sonogashira coupling. (2023, December 1). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • (a) and (b) Oxidative carbonylation of morpholine with paraformaldehyde... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. (2021, December 16). MDPI. Retrieved February 14, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions are a powerful tool for creating new carbon-carbon bonds. (2017, February 22). JoVE. Retrieved February 14, 2026, from [Link]

  • Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions. (2021, May 9). Europe PMC. Retrieved February 14, 2026, from [Link]

  • Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. (2021, April 7). YouTube. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones. (2008, November 20). PubMed. Retrieved February 14, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved February 14, 2026, from [Link]

Sources

Application

Using 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine as an electrophile in Sonogashira coupling

Abstract This application note details the optimized protocol for utilizing 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (referred to herein as Substrate-I ) as an electrophile in Sonogashira cross-coupling reactions. D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for utilizing 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (referred to herein as Substrate-I ) as an electrophile in Sonogashira cross-coupling reactions. Due to the specific electronic arrangement of the 5-iodo-2-methylbenzamide core, this substrate exhibits excellent reactivity with terminal alkynes. This guide provides a standard operating procedure (SOP) for synthesis, mechanistic insights into the oxidative addition preference, and a troubleshooting matrix to minimize homocoupling side reactions.

Introduction & Chemical Context

Substrate-I is a high-value scaffold often employed in the synthesis of kinase inhibitors and GPCR ligands. The morpholine amide moiety improves solubility in polar organic solvents compared to simple aryl halides, while the 2-methyl group provides conformational constraints often required for target binding.

Structural Analysis
  • Electrophilic Site: The iodine atom at position 5 is the reactive handle.

  • Electronic Effects: The carbonyl group at position 1 is meta to the iodine, exerting a mild electron-withdrawing inductive effect (-I) that facilitates oxidative addition. The methyl group at position 2 is para to the iodine, offering weak electron donation (+I), which stabilizes the oxidative addition intermediate.

  • Sterics: The reactive C-I bond is flanked by protons at positions 4 and 6. The ortho-methyl group is distal to the reaction site, ensuring no steric hindrance during the transmetallation step.

PropertyData
Chemical Formula C₁₂H₁₄INO₂
Molecular Weight 331.15 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMF, DMAc, THF, DCM; Low solubility in water
Reaction Class Pd/Cu-catalyzed sp²-sp Cross-Coupling

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Cu(I) dual catalytic cycle.[1] Crucially for Substrate-I , the oxidative addition of the C(sp²)–I bond to Pd(0) is rapid and irreversible, often occurring at room temperature.

The Catalytic Cycle (Visualization)

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate-I TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso Prod Reductive Elimination (Product + Pd(0)) Iso->Prod Prod->Pd0 Cycle Closes Cu_Alk Cu(I)-Acetylide Cu_Alk->TransMet Transfer R-C≡C Alkyne Terminal Alkyne + Base Alkyne->Cu_Alk CuI / Base

Figure 1: The dual catalytic cycle.[1] Note that for Substrate-I, the oxidative addition (Red box) is facilitated by the weak C-I bond.

Experimental Protocols

Method A: The "Golden Standard" (Robust & Scalable)

Recommended for initial screening and scale-up >1g.

Reagents:

  • Substrate-I: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio) or pure Et₃N if substrate allows.

  • Temperature: Ambient (25°C) to 40°C.

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the solvent (THF/Et₃N) with Argon or Nitrogen for 15 minutes. Dissolved oxygen causes Glaser homocoupling of the alkyne.

  • Charge: To a dry reaction vessel equipped with a stir bar, add Substrate-I , Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Purge the vessel with inert gas (3 cycles of vac/fill).

  • Addition: Add the degassed solvent via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

    • Note: If the alkyne is solid, dissolve it in a minimal amount of degassed THF and add.

  • Reaction: Stir at room temperature. Monitor by LC-MS or TLC.

    • Typical time: 2–6 hours.

    • Conversion: If <50% conversion after 4 hours, heat to 40°C.

  • Quench: Dilute with EtOAc and wash with saturated NH₄Cl (to sequester Cu) and brine.

Method B: High-Efficiency (For Sterically Demanding Alkynes)

Use this if Method A fails or if the alkyne is valuable.

Reagents:

  • Catalyst: Pd(dppf)Cl₂ · DCM (3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

  • Temp: 60°C

Why this works: The bidentate ligand (dppf) prevents catalyst decomposition at higher temperatures, and the stronger inorganic base facilitates the formation of the copper acetylide in polar aprotic solvents.

Work-up and Purification Workflow

Amide-containing products can trap copper salts, leading to green/blue colored products. A specific chelation wash is required.

Workup Reaction Crude Reaction Mixture Dilution Dilute w/ EtOAc or DCM Reaction->Dilution Wash1 Wash 1: 10% aq. NH4OH (Removes Cu) Dilution->Wash1 Org Layer Wash2 Wash 2: Brine Wash1->Wash2 Org Layer Dry Dry over Na2SO4 & Concentrate Wash2->Dry Purify Flash Column (Gradient 0-5% MeOH/DCM) Dry->Purify

Figure 2: Purification workflow emphasizing copper removal.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Conversion Oxidative addition failureSwitch to Pd(dppf)Cl₂ or Pd(PPh₃)₄. Increase temp to 50°C.
Homocoupling (Alkyne-Alkyne) Oxygen presence (Glaser coupling)Rigorous degassing is required. Use "freeze-pump-thaw" method. Add alkyne slowly.
Precipitation of Black Solid "Palladium Black" formationCatalyst decomposition. Add excess ligand (PPh₃) or switch to a more stable catalyst (PdCl₂(PPh₃)₂).
Product is Green/Blue Copper contaminationWash organic layer with 10% aqueous ammonia or EDTA solution.

Safety & Handling

  • Substrate-I: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat).

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in the appropriate heavy metal stream.

  • Alkynes: Low molecular weight alkynes can be volatile and flammable. Handle in a fume hood.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Liang, Y., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal.

  • Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reaction Protocols.

  • PubChem. Compound Summary: 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine.

Sources

Method

Application Notes and Protocols for the Introduction of Morpholine Amides into Biaryl Systems

Introduction: The Strategic Importance of the Morpholine Moiety in Biaryl Scaffolds For researchers, scientists, and professionals in drug development, the strategic incorporation of specific functional groups into compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholine Moiety in Biaryl Scaffolds

For researchers, scientists, and professionals in drug development, the strategic incorporation of specific functional groups into complex molecular architectures is a cornerstone of modern medicinal chemistry. Among these, the morpholine moiety stands out as a "privileged structure," frequently employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] When introduced into biaryl systems—a common scaffold in numerous therapeutic agents—the morpholine group can significantly improve aqueous solubility, metabolic stability, and target engagement through favorable hydrogen bonding interactions.[3][4] Its unique physicochemical properties often lead to compounds with improved drug-like characteristics.[1]

This comprehensive guide provides detailed application notes and robust protocols for the introduction of morpholine amides into biaryl systems. We will delve into the mechanistic rationale behind the most effective synthetic strategies, offering field-proven insights to navigate the challenges associated with these transformations. The protocols herein are designed to be self-validating, providing researchers with a reliable starting point for their synthetic endeavors.

Core Synthetic Strategies: A Mechanistic Perspective

The formation of a carbon-nitrogen (C-N) bond between a biaryl system and a morpholine amine is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The two preeminent methods, the Buchwald-Hartwig amination and the Ullmann condensation, offer distinct advantages and are governed by different catalytic cycles.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[5] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: The choice of the palladium source is critical. Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.[6][7] Pd(II) sources require in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine itself.

  • Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For biaryl systems, which can be sterically demanding, bulky, electron-rich biarylmonophosphine ligands such as XPhos, RuPhos, or BrettPhos are often essential for high reaction efficiency.[8][9] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the morpholine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, particularly for base-sensitive substrates.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst.

Catalytic Cycle Visualization:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(Amine)]+X- Oxidative Addition Complex->Amine Coordination + Amine Amido Complex Ar-Pd(II)(L)-NR2 Amine Coordination->Amido Complex - HX, + Base Amido Complex->Pd(0)L Product Ar-NR2 Amido Complex->Product Reductive Elimination caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming C-N bonds, relying on a copper catalyst. While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig reaction, it can be advantageous for specific substrates and is generally more cost-effective.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) salts, such as CuI (copper(I) iodide), are the most common catalysts. The use of activated copper powder can sometimes allow for lower reaction temperatures.

  • Ligand: While early Ullmann reactions were often performed without a ligand, the use of chelating ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can significantly accelerate the reaction and allow for milder conditions.

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically employed.

  • Solvent: High-boiling point polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often necessary to achieve the required reaction temperatures.

Catalytic Cycle Visualization:

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Amine Coordination Complex [Cu(I)(Amine)X] Cu(I)X->Amine Coordination Complex + Amine, + Base Copper Amide Cu(I)-NR2 Amine Coordination Complex->Copper Amide - HX Oxidative Addition Complex Ar-Cu(III)(X)-NR2 Copper Amide->Oxidative Addition Complex + Ar-X Oxidative Addition Complex->Cu(I)X Product Ar-NR2 Oxidative Addition Complex->Product Reductive Elimination caption Ullmann Condensation Catalytic Cycle

Caption: Ullmann Condensation Catalytic Cycle

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the introduction of a morpholine amide into a representative biaryl system, 4-bromobiphenyl.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Add_Reagents Add Biaryl Halide, Catalyst, Ligand, and Base Inert_Atmosphere->Add_Reagents Add_Solvent_Amine Add Anhydrous Solvent and Morpholine Add_Reagents->Add_Solvent_Amine Heating Heat to Desired Temperature with Vigorous Stirring Add_Solvent_Amine->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify (Chromatography/ Recrystallization) Extraction->Purification caption General Experimental Workflow

Caption: General Experimental Workflow

Protocol 1: Buchwald-Hartwig Amination of 4-Bromobiphenyl with Morpholine (Conventional Heating)

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[6]

Materials:

  • 4-Bromobiphenyl

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed tube, condenser)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add 4-bromobiphenyl (1.0 equiv) and anhydrous toluene.

  • Amine Addition: Add morpholine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up and Purification: See Protocol 5.

Protocol 2: Ullmann Condensation of 4-Iodobiphenyl with Morpholine

This protocol is based on modern Ullmann-type coupling procedures.

Materials:

  • 4-Iodobiphenyl

  • Morpholine

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-iodobiphenyl (1.0 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Reagent Addition: Add anhydrous DMF, morpholine (1.5 equiv), and DMEDA (0.2 equiv) via syringe.

  • Reaction: Heat the mixture to 120-140 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: See Protocol 5.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly reduce reaction times.[5]

Materials:

  • 4-Chlorobiphenyl

  • Morpholine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 1,4-Dioxane

  • Microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 4-chlorobiphenyl (1.0 equiv), morpholine (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and KOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes.[5]

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Work-up and Purification: See Protocol 5.

Protocol 4: Continuous Flow Buchwald-Hartwig Amination

Flow chemistry offers advantages in terms of safety, scalability, and process control.

System Setup:

  • Two syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA tubing in a heated bath or a commercial flow reactor)

  • Back-pressure regulator

  • Collection vessel

Stock Solutions:

  • Solution A: Dissolve 4-bromobiphenyl (1.0 equiv), morpholine (1.2 equiv), a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv), and a suitable palladium catalyst/ligand system (e.g., XantPhos Pd G3 pre-catalyst, 0.05 equiv) in a suitable solvent mixture (e.g., MeCN/Toluene).

  • Solution B (if using a two-feed system): A solution of the base in the reaction solvent.

Procedure:

  • System Priming: Prime the pumps and the reactor system with the reaction solvent.

  • Pumping: Pump Solution A (or Solutions A and B separately to a T-mixer) through the heated reactor coil.

  • Reaction Conditions: Set the reactor temperature (e.g., 140 °C) and adjust the flow rates to achieve the desired residence time (e.g., 60 minutes).

  • Steady State: Allow the system to reach a steady state before collecting the product.

  • Collection: Collect the effluent from the reactor after it passes through the back-pressure regulator.

  • Work-up and Purification: The collected solution is then subjected to a standard work-up and purification procedure as described in Protocol 5.

Protocol 5: General Work-up and Purification

The purification of biaryl morpholine amides often involves standard techniques.

Procedure:

  • Quenching: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Data Presentation: Comparative Overview of Reaction Conditions

Parameter Buchwald-Hartwig (Conventional) Ullmann Condensation Buchwald-Hartwig (Microwave) Buchwald-Hartwig (Flow)
Biaryl Halide Ar-Br, Ar-Cl, Ar-I, Ar-OTfAr-I, Ar-BrAr-Cl, Ar-BrAr-Br, Ar-OTf
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuIPd(OAc)₂XantPhos Pd G3
Ligand XPhos, RuPhos, BrettPhosDMEDA, 1,10-PhenanthrolineSPhos, XPhosXantPhos
Base NaOtBu, Cs₂CO₃, K₃PO₄K₃PO₄, K₂CO₃KOtBuDBU
Solvent Toluene, Dioxane, THFDMF, DMSODioxane, TolueneMeCN/Toluene
Temperature 80-110 °C120-160 °C120-150 °C140 °C
Time 4-24 hours12-48 hours10-30 minutes60 minutes (residence time)
Typical Yield Good to ExcellentModerate to GoodGood to ExcellentGood to Excellent
Reference [6][5]

References

  • Castillo, P. R., & Buchwald, S. L. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Gao, Y., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457. [Link]

  • Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. Tetrahedron, 75(32), 4199–4211. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-chemistry.org. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Jiang, B., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Royal Society of Chemistry. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases. Journal of the American Chemical Society, 128(36), 11666–11667. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • H.E.L Group. (2024). Beginner's Guide to Flow Chemistry. H.E.L Group. [Link]

  • Organic Chemistry Portal. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Chemistry Portal. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. [Link]

  • Clayden, J., et al. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 4, 47. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides[a]. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]

  • ChemRxiv. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Link]

  • PubChem. (n.d.). N-Phenylmorpholine-4-carboxamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-morpholine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenylmorpholine-4-carboxamide. National Center for Biotechnology Information. [Link]

Sources

Application

C-H activation strategies involving 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

An In-Depth Guide to C-H Activation Strategies for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Multifunctional Scaffold The field...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to C-H Activation Strategies for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffold

The field of C-H functionalization has revolutionized synthetic chemistry by offering a direct route to modify molecular skeletons, bypassing traditional, often lengthy, pre-functionalization steps.[1][2] This approach enhances atom economy and provides novel pathways for the late-stage functionalization of complex molecules, a critical aspect of drug discovery and materials science.[3] The subject of this guide, 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine, is a particularly intriguing substrate. It is not merely a simple arene but a highly functionalized scaffold presenting multiple, distinct opportunities for selective C-H activation.

This molecule contains three key features that can be strategically leveraged:

  • A Morpholine Carbonyl Directing Group: The amide moiety is a powerful and well-established directing group, capable of guiding transition metal catalysts to its ortho-C-H bonds with high precision.[4][5]

  • An Aryl Iodide Handle: The iodo substituent is a versatile functional group. It can serve as the entry point for classic cross-coupling reactions or, more innovatively, initiate domino sequences like the Catellani reaction, which masterfully combines C-H activation with traditional coupling.[6]

  • A Benzylic Methyl Group: The C(sp³)–H bonds of the methyl group offer a distinct reactive site for functionalization, often proceeding through different mechanisms and catalyst systems than the aromatic C(sp²)–H bonds.[7]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the potential C-H activation strategies for this substrate. We will delve into the mechanistic rationale behind each approach, provide field-tested protocols, and offer a comparative analysis to aid in experimental design.

Strategy 1: Carbonyl-Directed ortho-C–H Functionalization

The most direct C-H activation pathway for this substrate involves leveraging the morpholine carbonyl as an innate directing group.[8] This strategy relies on the formation of a stable, five-membered cyclometalated intermediate (a palladacycle in the case of Pd catalysis), which positions the metal catalyst in close proximity to the C6-H bond.[9] The steric hindrance from the adjacent methyl group at C2 further enhances the selectivity for the C6 position. This approach is ideal for introducing a wide array of functionalities, including aryl, alkenyl, and alkyl groups.

Mechanistic Rationale

The catalytic cycle typically begins with the coordination of the amide oxygen to the metal center (e.g., Pd(II)). This is followed by an intramolecular, concerted metalation-deprotonation (CMD) step to form the key palladacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an aryl halide or an alkene), undergoes reductive elimination to form the new C-C bond, and the active catalyst is regenerated.

Logical Workflow for Carbonyl-Directed C-H Activation

cluster_0 Catalytic Cycle cluster_1 Inputs A Substrate + Pd(II) Catalyst B Coordination Complex A->B Coordination C Cyclometalated Intermediate (Palladacycle) B->C C-H Activation (CMD) D Oxidative Addition (with R-X) C->D Coupling Partner E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regenerates Pd(II) G Functionalized Product F->G Forms C-C bond Substrate 4-[(5-Iodo-2-methylphenyl) carbonyl]morpholine Catalyst Pd(OAc)₂ Coupling Coupling Partner (e.g., Aryl Bromide) Base Base (e.g., K₂CO₃)

Caption: Workflow for Pd-catalyzed ortho-C-H arylation.

Protocol 1: Palladium-Catalyzed ortho-C–H Arylation

This protocol describes the arylation of the C6-position using an aryl bromide as the coupling partner.

Materials:

  • 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Pivalic Acid (PivOH)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (1.0 equiv, e.g., 0.2 mmol, 69.4 mg).

  • Add the aryl bromide (1.5 equiv, 0.3 mmol), Pd(OAc)₂ (5 mol%, 0.01 mmol, 2.2 mg), PCy₃·HBF₄ (10 mol%, 0.02 mmol, 7.4 mg), and K₂CO₃ (2.0 equiv, 0.4 mmol, 55.2 mg).

  • Add anhydrous 1,4-dioxane (1.0 mL) followed by pivalic acid (30 mol%, 0.06 mmol, 6.1 mg).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the ortho-arylated product.

Rationale for Reagent Choices:

  • Pd(OAc)₂: A common and effective palladium(II) precatalyst.

  • PCy₃·HBF₄: A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination steps.

  • K₂CO₃: A base required to facilitate the C-H activation step, likely via the CMD mechanism.

  • Pivalic Acid: Often acts as a co-catalyst or proton shuttle, accelerating the C-H cleavage step.[10]

Strategy 2: The Catellani Reaction: A Trifunctionalization Cascade

The presence of the aryl iodide opens the door to a more sophisticated strategy: the palladium/norbornene-catalyzed Catellani reaction.[6] This powerful domino reaction allows for the sequential functionalization of both ortho-C-H positions relative to the iodide, followed by a terminating cross-coupling reaction at the C-I bond. For our specific substrate, this would enable functionalization at the C6 position, followed by termination. This strategy is exceptionally efficient for building molecular complexity in a single operation.

Mechanistic Rationale

The cycle is initiated by the oxidative addition of Pd(0) to the C-I bond. A molecule of norbornene then inserts into the Pd-Aryl bond. This is followed by a C-H activation at the C6 position to form a stable five-membered palladacycle. This palladacycle can then react with an electrophile (e.g., an anhydride for acylation). Finally, a terminating reaction (e.g., with an organoboron reagent) occurs, which cleaves the norbornene and regenerates the Pd(0) catalyst.

Catellani Reaction Catalytic Cycle

cluster_0 Catellani Catalytic Cycle A Pd(0) + Aryl-Iodide B Oxidative Addition A->B C Aryl-Pd(II)-I B->C D Norbornene Insertion C->D + Norbornene E Aryl-Norbornyl-Pd(II) Complex D->E F ortho-C-H Activation E->F G Palladacycle Intermediate F->G H Reaction with Electrophile (E+) G->H I Functionalized Palladacycle H->I J Terminating Cross-Coupling I->J + Coupling Partner J->A Regenerates Pd(0) K Di-functionalized Product J->K

Caption: Simplified Catellani cycle for ortho-functionalization.

Protocol 2: Catellani-Type ortho-Acylation and Termination

This protocol outlines a hypothetical but mechanistically sound Catellani-type reaction to install an acyl group at the C6 position and a new aryl group at the C5 (iodide) position.

Materials:

  • 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

  • Acetic Anhydride ((Ac)₂O)

  • Phenylboronic Acid

  • Palladium(II) Chloride (PdCl₂)

  • Norbornene (NBE)

  • Dicyclohexylphenylphosphine (PCy₂Ph)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In an oven-dried vial under an inert atmosphere, combine 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (1.0 equiv, 0.2 mmol, 69.4 mg), norbornene (1.2 equiv, 0.24 mmol, 22.6 mg), and Cs₂CO₃ (3.0 equiv, 0.6 mmol, 195.5 mg).

  • In a separate vial, prepare the catalyst solution by dissolving PdCl₂ (5 mol%, 0.01 mmol, 1.8 mg) and PCy₂Ph (10 mol%, 0.02 mmol, 5.5 mg) in anhydrous DMF (0.5 mL).

  • Add the catalyst solution to the substrate mixture.

  • Add acetic anhydride (2.0 equiv, 0.4 mmol, 37.7 µL) to the reaction vial.

  • Seal the vial and heat the mixture to 110 °C for 12 hours.

  • After 12 hours, cool the mixture to 80 °C.

  • Carefully open the vial and add phenylboronic acid (1.5 equiv, 0.3 mmol, 36.6 mg).

  • Reseal the vial and continue heating at 110 °C for an additional 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue via flash column chromatography to isolate the trifunctionalized product.

Strategy 3: Benzylic C(sp³)–H Functionalization

The methyl group on the aromatic ring provides an alternative site for C-H activation, targeting the stronger C(sp³)–H bonds.[7] These reactions often proceed via radical pathways or require different catalytic systems (e.g., copper, iron, or ruthenium) and conditions compared to C(sp²)–H activation.[11] A common transformation is the oxidation of the methyl group to a hydroxymethyl or carboxyl group, or its coupling with other partners.

Mechanistic Considerations

A frequent pathway for benzylic oxidation involves a copper catalyst and a peroxide-based oxidant like di-tert-butyl peroxide (DTBP). The reaction is often initiated by the thermal decomposition of DTBP to form tert-butoxyl radicals. These radicals abstract a hydrogen atom from the benzylic position to generate a stabilized benzyl radical, which is then trapped by a copper species to eventually form the oxidized product.

Benzylic C-H Oxidation Workflow

cluster_0 Radical Pathway cluster_1 Key Components A Peroxide (DTBP) B t-BuO• Radical A->B Heat D H-Atom Abstraction B->D C Substrate (Ar-CH₃) C->D E Benzyl Radical (Ar-CH₂•) D->E F Reaction with Cu(II) E->F G Oxidized Product (e.g., Ar-CH₂OAc) F->G Catalyst Cu(OAc)₂ Oxidant DTBP

Caption: General workflow for Cu-catalyzed benzylic oxidation.

Protocol 3: Copper-Catalyzed Benzylic C–H Oxidation

This protocol details the oxidation of the benzylic methyl group to an acetoxymethyl group.

Materials:

  • 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

  • Copper(II) Acetate (Cu(OAc)₂)

  • Di-tert-butyl peroxide (DTBP)

  • Anhydrous Chlorobenzene

Procedure:

  • To a pressure-rated vial equipped with a stir bar, add 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (1.0 equiv, 0.2 mmol, 69.4 mg) and Cu(OAc)₂ (10 mol%, 0.02 mmol, 3.6 mg).

  • Add anhydrous chlorobenzene (1.0 mL).

  • Add di-tert-butyl peroxide (DTBP) (3.0 equiv, 0.6 mmol, 110 µL) to the mixture.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated oil bath at 130 °C and stir for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a short plug of silica gel to remove the copper salts, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate) to afford the benzylic acetoxylated product.

Comparative Summary of Strategies

StrategyTarget C-H BondTypical CatalystKey Feature LeveragedPrimary Product TypeKey Advantages
1. Directed Functionalization Aromatic C(sp²)-H at C6Pd(II), Rh(III), Ru(II)Morpholine Carbonyl (Directing Group)ortho-C-C or C-Heteroatom bond formationHigh regioselectivity, broad scope of coupling partners.
2. Catellani Reaction Aromatic C(sp²)-H at C6 and C-I bondPd(0)/NorborneneAryl Iodide and ortho-C-HDi- or tri-functionalized areneHigh step economy, rapid complexity generation.
3. Benzylic Functionalization Aliphatic C(sp³)-H of MethylCu(II), Fe(II)Benzylic Methyl GroupOxidized or alkylated methyl groupAccess to a different class of derivatives, orthogonal reactivity.

Conclusion

The strategic functionalization of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine provides a compelling case study in modern synthetic chemistry. By recognizing the distinct reactive potential of each functional handle—the directing group, the aryl iodide, and the benzylic C-H bonds—researchers can unlock a diverse array of molecular architectures from a single, versatile starting material. The choice of strategy will depend on the desired final structure, but the protocols and mechanistic insights provided herein offer a robust framework for initiating such investigations. The continued development of selective C-H activation methods promises to further expand the synthetic chemist's toolkit, enabling unprecedented efficiency in the construction of valuable molecules for medicine and materials.

References

  • Recent Advances in Directing Group-Induced C-H Activation Reactions. Chinese Journal of Organic Chemistry.
  • Combining transition metals and transient directing groups for C–H functionalizations.
  • Directing groups (DG) based strategies for C−H activation.
  • Removable and modifiable directing groups in C-H activ
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C
  • Trifunctionalization of Aryl Iodides Involving Three C–H Activations via Palladium/Norbornene Catalysis.
  • Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. SpringerLink.
  • Recent advances of the site-specific direct methylation on aromatic rings.
  • Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation.
  • Installing the “magic methyl” – C–H methyl
  • Green innovations in C–H bond functionalisation: exploring homogeneous recyclable c
  • Decoding Directing Groups and Their Pivotal Role in C-H Activ
  • Carbon–hydrogen bond activ
  • Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Michigan.
  • C-H Functionaliz
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz

Sources

Method

Application Note: Late-Stage Functionalization of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

Executive Summary & Structural Logic This guide details the protocols for the late-stage functionalization (LSF) of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (referred to herein as Compound 1 ). This scaffold is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the protocols for the late-stage functionalization (LSF) of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (referred to herein as Compound 1 ). This scaffold is a high-value intermediate in medicinal chemistry due to its "privileged" substructures: a solubility-enhancing morpholine amide and a metabolically robust o-toluyl core.

Structural Analysis for Chemoselectivity

Successful functionalization requires understanding the steric and electronic environment of Compound 1 :

  • The Electrophile (C5-Iodide): The iodine atom is located at position 5, para to the methyl group (C2) and meta to the carbonyl (C1). Unlike sterically congested ortho-substituted halides, the C5 position in this scaffold is sterically accessible . This allows for the use of milder phosphine ligands and lower catalyst loadings than typically required for o-toluyl derivatives.

  • The Directing Group (Amide): The morpholine amide at C1 is robust against hydrolysis but can coordinate with palladium species, potentially stabilizing oxidative addition intermediates.

  • The Methyl Group (C2): While it provides metabolic stability (blocking the benzylic position), it does not sterically encumber the C5-iodide, facilitating high yields in cross-coupling reactions.

Strategic Workflow

The following diagram illustrates the divergence strategy, transforming the core iodide into three distinct chemical spaces: Biaryls (Target Engagement), Anilines (ADME Tuning), and Boronates (Library Expansion).

LSF_Workflow Core Compound 1 (Ar-I Core) Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd2(dba)3/XPhos HNR2 Borylation Miyaura Borylation (Nucleophilic Pivot) Core->Borylation Pd(dppf)Cl2 B2pin2 Prod_Suz Biaryl Library (SAR Exploration) Suzuki->Prod_Suz Prod_Buch Aminated Analogs (Solubility/pKa Tuning) Buchwald->Prod_Buch Prod_Bor Ar-Bpin Intermediate (Reverse Polarity) Borylation->Prod_Bor

Figure 1: Divergent synthesis strategy for Compound 1. The C5-iodide serves as the universal handle for three distinct reaction classes.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl systems for Structure-Activity Relationship (SAR) exploration.

Rationale

The C5-iodide is highly reactive. Consequently, we avoid the highly active, air-sensitive ligands (e.g., SPhos) often needed for aryl chlorides. Instead, we utilize Pd(dppf)Cl₂ , a robust, air-stable catalyst that resists de-iodination (a common side reaction where the iodine is replaced by hydrogen).

Experimental Protocol

Scale: 0.5 mmol Reaction Time: 2–4 hours

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • Compound 1: 165 mg (0.5 mmol)

    • Aryl Boronic Acid: 0.75 mmol (1.5 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂: 20 mg (0.025 mmol, 5 mol%)

    • Base: K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 v/v, 5 mL) . Note: The presence of water is critical for the transmetallation step.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 80 °C . Monitor by LC-MS. The starting iodide (Compound 1) usually disappears within 2 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (SiO₂).[2] Elute with a gradient of 0–50% EtOAc in Hexanes.

Optimization Table: Solvent & Base Effects
EntryCatalystSolventBaseYield (%)Notes
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃65%Significant homocoupling of boronic acid observed.
2 Pd(dppf)Cl₂ Dioxane/H₂O K₂CO₃ 92% Optimal conditions. Clean conversion.
3Pd(OAc)₂/SPhosTHF/H₂OK₃PO₄88%Faster (1h), but catalyst is more expensive/sensitive.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of polarity via C-N bond formation (e.g., piperazines, morpholines, spirocycles) to improve ADME properties.

Rationale

While aryl iodides are reactive, they can suffer from "poisoning" where the iodide anion inhibits the catalyst. We utilize Pd₂(dba)₃ with XPhos . XPhos is bulky enough to prevent catalyst deactivation and promotes reductive elimination, ensuring high yields even with electron-deficient anilines or secondary amines.

Experimental Protocol

Scale: 0.5 mmol

  • Setup: In a glovebox or under strict Argon flow, charge a reaction tube with:

    • Compound 1: 165 mg (0.5 mmol)

    • Amine Nucleophile: 0.6 mmol (1.2 equiv)

    • Pd₂(dba)₃: 11 mg (0.0125 mmol, 2.5 mol% Pd)

    • XPhos: 12 mg (0.025 mmol, 5 mol%)

    • Base: NaOtBu (72 mg, 0.75 mmol, 1.5 equiv)

  • Solvent: Add anhydrous Toluene (4 mL) . Note: Toluene is preferred over dioxane here to minimize hydrodehalogenation.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate.

  • Purification: Reverse-phase preparative HPLC is often required for polar amine products (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Miyaura Borylation (The Pivot)

Objective: Converting the electrophilic iodide into a nucleophilic boronic ester (Bpin). This allows Compound 1 to be coupled with other aryl halides, reversing the standard polarity.

Rationale

This transformation must be carefully controlled to prevent the "Suzuki" side reaction where the newly formed product reacts with the starting material (homocoupling). We use KOAc as a weak base to facilitate borylation without activating the Suzuki cycle.

Experimental Protocol

Scale: 1.0 mmol (Scale-up recommended)

  • Setup: Combine in a dry flask:

    • Compound 1: 331 mg (1.0 mmol)

    • Bis(pinacolato)diboron (B₂pin₂): 304 mg (1.2 mmol)

    • Pd(dppf)Cl₂·CH₂Cl₂: 40 mg (0.05 mmol, 5 mol%)

    • KOAc: 294 mg (3.0 mmol, 3.0 equiv) Do not use K₂CO₃ or Cs₂CO₃.

  • Solvent: Anhydrous DMSO (6 mL) . DMSO accelerates the reaction significantly compared to dioxane.

  • Reaction: Heat to 80 °C for 3 hours under Nitrogen.

  • Workup (Critical):

    • The product (Aryl-Bpin) is lipophilic. Dilute with Diethyl Ether (not EtOAc, to avoid extracting DMSO).

    • Wash with water (3 x 20 mL) to remove DMSO.

    • Dry over MgSO₄.

  • Storage: The resulting pinacol boronate is stable on the benchtop and can be stored at 4 °C for months.

Troubleshooting & Quality Control

Common Failure Modes
  • De-iodination (Formation of 4-[(2-methylphenyl)carbonyl]morpholine):

    • Cause: Overheating or presence of hydride sources (e.g., ethanol as solvent).

    • Solution: Switch to strictly anhydrous Toluene or Dioxane. Lower temperature to 60 °C and extend time.

  • Pd-Scavenging (Metal Removal):

    • The morpholine amide can chelate residual Palladium, leading to colored products and toxicity issues.

    • Protocol: Treat the final organic solution with SiliaMetS® Thiol or QuadraPure™ TU scavengers (5 wt% relative to product) for 2 hours at 40 °C before final filtration.

Analytical Checkpoints
  • 1H NMR (DMSO-d6): The C5-Iodide precursor shows a distinct aromatic pattern. Upon functionalization, the doublet at ~7.6 ppm (ortho to Iodine) will shift significantly.

  • LC-MS: Monitor for the loss of the Iodine mass defect. Iodine has a mass of ~127 Da; replacement with a phenyl group changes the mass by -51 Da (127 -> 76).

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591.

Sources

Application

Application Note APN-2026-02: Solvent Selection for Palladium-Catalyzed Cross-Coupling Reactions of Iodinated Benzoyl Morpholines

Abstract Iodinated benzoyl morpholines are pivotal structural motifs in medicinal chemistry, frequently serving as key intermediates in the synthesis of complex pharmaceutical agents. The success of palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iodinated benzoyl morpholines are pivotal structural motifs in medicinal chemistry, frequently serving as key intermediates in the synthesis of complex pharmaceutical agents. The success of palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—to functionalize these scaffolds is critically dependent on judicious solvent selection. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences catalyst stability, reaction kinetics, and even chemoselectivity.[1][2] This guide provides a comprehensive analysis of solvent effects, offering a framework for rational solvent choice and detailed protocols to empower researchers in drug discovery and development. We will explore the causal relationships between solvent properties and reaction outcomes, moving beyond simple procedural lists to deliver field-proven insights.

The Central Role of the Solvent in Catalytic Cycles

The solvent is an active participant in palladium-catalyzed reactions, influencing every fundamental step of the catalytic cycle.[2][3] Its role is multifaceted and often dictates the efficiency of the transformation.[4]

  • Solubility: The primary function of a solvent is to dissolve reactants, the catalyst, and the base to ensure a homogeneous reaction mixture. The benzoyl morpholine core, while generally possessing good solubility in a range of organic solvents, can see its properties altered by substitution, making solubility screening a crucial first step.[5]

  • Catalyst Speciation and Stability: Solvents can coordinate with the palladium center, stabilizing the active catalytic species or, conversely, inhibiting the reaction.[6][7] For example, highly coordinating solvents like pyridine or acetonitrile can bind strongly to the palladium, potentially displacing essential ligands and arresting catalysis in Buchwald-Hartwig aminations.[8] In contrast, solvents like DMSO can help maintain the catalytically active Pd(0) state by preventing the formation of inactive palladium black.[9]

  • Influence on Reaction Mechanism:

    • Oxidative Addition: This is often the rate-determining step.[10] Polar solvents can stabilize the polar transition states involved in the oxidative addition of the aryl iodide to the Pd(0) center, potentially accelerating the reaction.[1][11]

    • Transmetalation: The transfer of the organometallic nucleophile to the palladium complex is sensitive to solvent. The solvent must facilitate the interaction between the (often inorganic) base and the organometallic reagent (e.g., boronic acid in Suzuki coupling).

    • Reductive Elimination: The final step, which forms the C-C or C-N bond and regenerates the Pd(0) catalyst, can also be influenced by the solvent's ability to stabilize the product and the catalyst.

A logical workflow for solvent selection is crucial for efficient reaction optimization.

Solvent_Selection_Workflow start Start: Define Reaction Type (e.g., Suzuki, Sonogashira) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (sp2-sp2) sonogashira Sonogashira reaction_type->sonogashira C-C (sp2-sp) buchwald Buchwald-Hartwig reaction_type->buchwald C-N solubility Assess Solubility of Iodinated Benzoyl Morpholine & Coupling Partner suzuki->solubility sonogashira->solubility buchwald->solubility solvent_class Select Solvent Class Based on Mechanism solubility->solvent_class Good optimize Optimize: Consider Temperature, Base Solubility, & Selectivity solubility->optimize Poor - Re-evaluate using co-solvents soluble Soluble insoluble Insoluble aprotic Aprotic (Toluene, Dioxane, THF, DMF) solvent_class->aprotic Suzuki, Buchwald protic_mix Protic or Aqueous Mix (Alcohols, Water) solvent_class->protic_mix Suzuki (Green Chem) amine Amine Solvent/Base (Et3N, DIPEA) solvent_class->amine Sonogashira aprotic->optimize protic_mix->optimize amine->optimize

Caption: Logical workflow for initial solvent selection.

Comparative Analysis of Solvents for Key Reactions

The choice of solvent is not universal; it is tailored to the specific reaction class. Below is a comparative analysis for three common palladium-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

This reaction is versatile and can be performed in a wide range of solvents, including biphasic systems.[12]

  • Aprotic Ethers (Dioxane, THF): These are excellent general-purpose solvents. They effectively solubilize the organic partners and many palladium complexes. Dioxane is often preferred for its higher boiling point, allowing for a wider reaction temperature range.

  • Aromatic Hydrocarbons (Toluene): Toluene is a non-coordinating solvent that is highly effective, particularly when water-sensitive functional groups are present.

  • Polar Aprotic Solvents (DMF, Acetonitrile): While effective, these solvents can sometimes alter reaction selectivity, especially in substrates with multiple reactive sites.[1] For instance, in chloroaryl triflates, DMF or MeCN can favor coupling at the triflate position, whereas nonpolar solvents favor the chloride.[1] This highlights that solvent choice is a tool to control reaction outcomes.

  • Alcohols and Water: The use of protic solvents, often in combination with organic co-solvents, is a hallmark of "green" Suzuki protocols.[13] Water can accelerate the reaction, but care must be taken to avoid competitive protodeborylation of the boronic acid.[14]

Sonogashira Coupling

The Sonogashira coupling presents a unique challenge as it must dissolve lipophilic aryl halides, organometallic intermediates, and inorganic salts.[15]

  • Amine Solvents (Triethylamine, Diisopropylethylamine): Often, the amine base serves as the solvent, particularly in reactions with highly soluble substrates.[16][17] This simplifies the reaction setup but can complicate purification.

  • Polar Aprotic Solvents (DMF, DMSO): DMF is a classic choice due to its high polarity and ability to dissolve a wide range of compounds.[15] DMSO has proven particularly effective in challenging couplings. Its ability to coordinate with palladium can prevent catalyst decomposition, leading to higher yields.[9]

  • Aprotic Ethers (THF, Dioxane): These are commonly used, especially in copper-free Sonogashira variants. They offer good solubility for the organic components and are relatively easy to remove post-reaction.

Buchwald-Hartwig Amination

Solvent choice is critical in this reaction, as certain solvents are known inhibitors.[8]

  • Aromatic Hydrocarbons (Toluene, Xylenes): Toluene is a preferred solvent. For aryl iodide substrates, the iodide salt byproduct (e.g., NaI) has low solubility in toluene, which helps to mitigate its known inhibitory effect on the palladium catalyst.[8][18]

  • Aprotic Ethers (Dioxane, THF, t-BuOH): These are also widely used and are effective for a broad range of substrates.[8][19] Dioxane's higher boiling point is often advantageous.

  • Inhibited Solvents: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[8]

Table 1: Properties and Suitability of Common Solvents
SolventBoiling Point (°C)Dielectric Constant (20°C)TypeRecommended ForNotes & Cautions
Toluene1112.4Aprotic, NonpolarSuzuki, Buchwald-HartwigExcellent for Buchwald-Hartwig with aryl iodides.[8][18]
1,4-Dioxane1012.2Aprotic, EtherealSuzuki, Buchwald-Hartwig, SonogashiraHigher boiling point than THF; good general-purpose solvent.[19][20]
Tetrahydrofuran (THF)667.5Aprotic, EtherealSuzuki, Buchwald-Hartwig, SonogashiraLower boiling point limits reaction temperature.
N,N-Dimethylformamide (DMF)15336.7Aprotic, PolarSuzuki, SonogashiraHigh boiling point, excellent solvating power.[15] May alter selectivity in some Suzuki reactions.[1]
Dimethyl Sulfoxide (DMSO)18947.0Aprotic, PolarSonogashiraCan prevent Pd black formation.[9] High boiling point can make removal difficult.
Acetonitrile (MeCN)8237.5Aprotic, PolarSuzukiCan inhibit Buchwald-Hartwig reactions.[8] May alter selectivity in Suzuki reactions.[1]
Triethylamine (Et₃N)892.4Aprotic, AmineSonogashiraOften used as both base and solvent.[17]
2-Propanol / Water MixVariableVariableProticSuzuki"Green" conditions; water can accelerate reaction but risks side reactions.[1][13]

Data compiled from various sources.[21][22][23][24]

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The principles described can be adapted to other cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling of (4-Iodobenzoyl)morpholine

This protocol details the coupling of (4-iodobenzoyl)morpholine with phenylboronic acid.

Materials:

  • (4-Iodobenzoyl)morpholine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add (4-iodobenzoyl)morpholine, phenylboronic acid, and K₃PO₄.

    • Scientist's Note: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodinated starting material. K₃PO₄ is an effective base for Suzuki couplings and has good solubility in the aqueous phase.[8]

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane. The solution should turn from a pale yellow to a deeper color as the ligand coordinates to the palladium.

    • Scientist's Note: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki couplings.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask containing the solids. Then, add 1,4-dioxane and degassed water to achieve a 4:1 dioxane:water ratio and a final substrate concentration of 0.1 M.

    • Scientist's Note: The system is biphasic. The aqueous phase is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the transmetalation step.[12] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-4 hours. The disappearance of the (4-iodobenzoyl)morpholine spot is the primary indicator of completion.

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash with water, then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-phenylbenzoyl)morpholine.

Protocol_Workflow prep 1. Reagent Preparation (Flask under Argon) catalyst 2. Catalyst Pre-formation (Pd(OAc)₂ + SPhos in Dioxane) prep->catalyst setup 3. Reaction Setup (Combine, Add Dioxane/H₂O) catalyst->setup execute 4. Heat to 100 °C setup->execute monitor 5. Monitor by TLC/LC-MS execute->monitor monitor->execute Incomplete workup 6. Aqueous Workup (EtOAc/Water Extraction) monitor->workup Complete purify 7. Column Chromatography workup->purify product Final Product: (4-phenylbenzoyl)morpholine purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cross-Coupling with Sterically Hindered 2-Methyl Substituted Aryl Iodides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the challenges associated with cross-coupling reactions involving sterically hindered 2-methyl substituted aryl iodides. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimizing your reactions.

The presence of a substituent at the ortho-position, such as a methyl group on an aryl iodide, introduces significant steric bulk around the reaction center. This hindrance can dramatically slow down key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often leading to low yields or complete reaction failure.[1] The primary challenges arise from the difficulty in executing the oxidative addition of the bulky aryl iodide to the metal center and the subsequent reductive elimination step to form the final product.[2][3] This guide provides targeted troubleshooting advice and answers to frequently asked questions to navigate these issues effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling with 2-iodotoluene is resulting in low to no yield. What is the most likely cause and how do I fix it?

This is the most common issue when working with ortho-substituted aryl halides. The problem almost always traces back to the steric hindrance impeding one or more steps of the catalytic cycle.

Causality & Diagnostic Workflow:

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] Steric hindrance from the 2-methyl group primarily affects the oxidative addition and reductive elimination steps.

  • Slow Oxidative Addition: The initial step, where the aryl iodide adds to the Pd(0) catalyst, is often the rate-limiting step and is highly sensitive to steric bulk around the C-I bond.[5] If this step is too slow, the catalyst may decompose or engage in side reactions before the desired reaction can occur.

  • Slow Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the product, can also be hindered. This is particularly true when both coupling partners are sterically bulky (e.g., coupling 2-iodotoluene with an ortho-substituted boronic acid to form a tetra-ortho-substituted biaryl).[1][6]

Solutions:

  • Optimize Ligand Selection: This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky, electron-rich phosphine ligands that are specifically designed to accelerate both oxidative addition and reductive elimination.

    • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are highly effective for sterically demanding couplings.[2] Their bulk and electron-donating properties stabilize the palladium center and promote the key catalytic steps.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (PEPPSI-iPr precatalyst) are also excellent choices, forming very stable and active catalysts capable of coupling hindered substrates.[7][8]

  • Elevate Reaction Temperature: Higher temperatures (e.g., 80-110 °C in solvents like toluene or dioxane) can provide the necessary energy to overcome the activation barriers for oxidative addition and reductive elimination.

  • Use a Palladium Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined precatalyst like SPhos Pd G3 or XPhos Pd G3/G4 . These precatalysts generate the active Pd(0) species more cleanly and efficiently, which is crucial for challenging reactions.[9]

  • Choice of Base and Solvent: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a common and effective choice.[2] Anhydrous, degassed solvents like toluene, dioxane, or t-AmOH are standard.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low / No Product Yield with 2-Methyl Aryl Iodide check_reagents Are all reagents pure & dry? (Aryl iodide, boronic acid, solvent, base) start->check_reagents reagent_no No (Purify/replace reagents) check_reagents->reagent_no check_byproducts What is the fate of the starting material? Analyze crude reaction mixture (TLC, LCMS, GCMS). check_reagents->check_byproducts Yes reagent_yes Yes dehalogenation Dehalogenation Observed (Ar-H instead of Ar-Nu) check_byproducts->dehalogenation Ar-H byproduct homocoupling Homocoupling Observed (Ar-Ar and/or Nu-Nu) check_byproducts->homocoupling Ar-Ar byproduct no_reaction Starting Material Unchanged check_byproducts->no_reaction No conversion solve_dehalogenation Potential Cause: Hydride source Solution: 1. Switch to aprotic solvent (Toluene, Dioxane). 2. Use non-coordinating base (K₃PO₄, Cs₂CO₃). dehalogenation->solve_dehalogenation solve_homocoupling Potential Cause: Oxygen in reaction Solution: 1. Ensure rigorous degassing (freeze-pump-thaw or sparge with Argon). 2. Use a Pd(0) source or precatalyst to minimize side reactions during catalyst activation. homocoupling->solve_homocoupling solve_no_reaction Potential Cause: Steric hindrance inhibiting catalytic cycle Solution: 1. Switch to bulky, electron-rich ligand (SPhos, XPhos, IPr). 2. Increase reaction temperature. 3. Use a more efficient Pd precatalyst (e.g., G3/G4). no_reaction->solve_no_reaction

Caption: A diagnostic workflow for troubleshooting failed cross-coupling reactions.

Question 2: I'm observing significant dehalogenation (replacement of iodide with hydrogen) of my 2-methyl substituted aryl iodide. What causes this and how can I prevent it?

Dehalogenation is a common side reaction, especially with electron-rich or sterically hindered aryl halides.

Causality & Solutions:

This side reaction converts your starting material into an unreactive arene, directly reducing your potential yield.[10]

  • Potential Hydride Sources: The "hydride" (H⁻) that replaces the iodide can come from various sources. Amine bases or alcohol solvents are common culprits. If the desired coupling is slow, this side reaction can become dominant.

    • Solution: Switch to a non-coordinating inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Use aprotic solvents such as toluene, dioxane, or THF.[10]

  • β-Hydride Elimination: In couplings with sp³-hybridized nucleophiles (e.g., alkylboronic acids), β-hydride elimination from the organopalladium intermediate can occur, which can lead to dehalogenation of the aryl halide.[11]

    • Solution: Use ligands that promote rapid reductive elimination, which will outcompete β-hydride elimination. Bulky biarylphosphine ligands are again the solution here.[12]

Question 3: My Buchwald-Hartwig amination with 2-iodotoluene is failing. Are there special considerations for C-N coupling?

Yes, while the underlying principles of steric hindrance are the same, C-N coupling has unique features. The general reactivity order for aryl halides in Buchwald-Hartwig reactions can sometimes be Ar-Br > Ar-Cl > Ar-I, which is counterintuitive.[13] This is because the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[14]

Causality & Solutions:

  • Catalyst Inhibition by Iodide: The formation of off-cycle palladium-iodide species slows the reaction.

    • Solution 1: Ligand Choice: Use highly active, bulky monodentate ligands. For coupling primary amines, BrettPhos is an excellent choice. For secondary amines, ligands like RuPhos or tBuXPhos are often superior.[15] These ligands create a sterically congested palladium center that disfavors the formation of inactive dimers.

    • Solution 2: Base Selection: A strong, non-coordinating base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice, but for base-sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be used.[14][15]

    • Solution 3: Solvent: Toluene is often a good solvent choice because palladium-iodide salts are poorly soluble in it, which can help mitigate their inhibitory effects in solution.[14]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose ligands for coupling 2-methyl substituted aryl iodides?

For Suzuki-Miyaura and Sonogashira couplings, the dialkylbiaryl phosphines are the go-to class of ligands.

LigandCoupling Reaction(s)Key Advantages for Hindered Substrates
SPhos Suzuki, Sonogashira, Buchwald-HartwigExcellent general-purpose ligand, promotes rapid oxidative addition and reductive elimination.[2][16]
XPhos Suzuki, Buchwald-HartwigOften provides higher yields for particularly challenging or electron-rich aryl chlorides and bromides; also highly effective for iodides.[2]
RuPhos Buchwald-HartwigParticularly effective for coupling a wide range of secondary amines and anilines.[15]
PEPPSI-iPr Suzuki, Carbonylative CouplingsAn air- and moisture-stable Pd-NHC precatalyst that shows high activity for hindered substrates.[7]

Q2: How should I choose between Suzuki, Buchwald-Hartwig, and Sonogashira couplings for my hindered substrate?

The choice depends on the bond you want to form (C-C, C-N, or C-C≡C). All are achievable, but the optimal conditions will vary.

  • Suzuki-Miyaura (C-C): Generally the most robust and versatile for C-C bond formation. A vast array of boronic acids and esters are commercially available. This is the best starting point for most applications.[2]

  • Buchwald-Hartwig Amination (C-N): The premier method for forming C(aryl)-N bonds. Requires careful selection of ligand based on the amine class (primary, secondary, aniline, etc.).[3][17]

  • Sonogashira (C-C≡C): Excellent for installing terminal alkynes. Copper-free conditions are often preferred for complex molecules to avoid side reactions.[18] Bulky, electron-rich phosphine ligands can facilitate copper-free variants.[19]

Q3: Can changing the base or solvent significantly improve my reaction outcome?

Absolutely. The base is not just a proton scavenger; it plays a crucial role in the transmetalation step of the Suzuki reaction by forming a more reactive boronate species.[5]

  • Base: For Suzuki couplings, K₃PO₄ is often superior to carbonate bases for hindered substrates. For Buchwald-Hartwig, a strong base like NaOtBu is typically required.

  • Solvent: The solvent must solubilize the reactants and catalyst. For high-temperature reactions, toluene, dioxane, and xylene are common. The polarity and coordinating ability of the solvent can influence catalyst stability and activity.

Example Protocol: Suzuki-Miyaura Coupling of 2-Iodotoluene

This protocol describes a general method for the coupling of 2-iodotoluene with 4-methoxyphenylboronic acid, a moderately challenging transformation that benefits from an advanced catalyst system.

Reaction Scheme:

Materials & Reagents:

ComponentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
2-Iodotoluene218.041.0218 mgAryl Halide
4-Methoxyphenylboronic Acid151.961.2182 mgCoupling Partner
SPhos Pd G3 Precatalyst793.420.02 (2 mol%)15.9 mgCatalyst
Potassium Phosphate (K₃PO₄)212.272.0425 mgBase
Toluene/H₂O (10:1)--5.5 mLSolvent

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodotoluene (218 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), SPhos Pd G3 precatalyst (15.9 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking a small aliquot from the reaction mixture.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

References

  • Nikpour, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384–7421. [Link]

  • Guram, A. S., et al. (2006). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Organic Letters, 8(9), 1787-1789. [Link]

  • Zheng, Y., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 13, 11843-11851. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Organic Letters, 11(17), 3954–3957. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • ResearchGate. (2020). The effect of steric bulk in Sonogashira coupling reactions. Request PDF. [Link]

  • Caliò, B., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. The Journal of Organic Chemistry, 87(2), 1149-1157. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Bellina, F., & Rossi, R. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 14(1), 265-285. [Link]

  • Lee, J. C. H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27341-27345. [Link]

  • Wang, H., et al. (2023). Ligand-Controlled Preparation of Aryl-Substituted Allenes Enabled by Nickel-Catalyzed Reductive Coupling of Secondary Propargylic Carbonates with Aryl Halides. Organic Letters, 25(16), 2848-2853. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]

  • Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2977-2988. [Link]

  • Bruno, N. C., & Buchwald, S. L. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Organic Letters, 14(7), 1792-1795. [Link]

  • Mondal, S., et al. (2022). Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis. Journal of the American Chemical Society, 144(44), 20202-20208. [Link]

  • PCI Magazine. (2024). Sustainable Synthesis: Metal-Free Coupling Gains Ground. [Link]

  • Mousseau, J. J., & Charette, A. B. (2010). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 12(1), 12-15. [Link]

  • Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 52(44), 11442-11444. [Link]

  • Kim, I. S., & Micalizio, G. P. (2023). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. Journal of the American Chemical Society, 145(2), 1113-1120. [Link]

  • Jalalian, N., & St-Cyr, D. J. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Organic Letters, 17(6), 1473-1476. [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 352-361. [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1668-1672. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 334-338. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Preventing Deiodination in Morpholine Amide Synthesis

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating side react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating side reaction in palladium-catalyzed morpholine amide synthesis: the unwanted removal of an iodine substituent from an aromatic ring (deiodination or hydrodehalogenation). As Senior Application Scientists, we aim to explain not just what to do, but why it works, grounding our advice in established mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is deiodination, and why is it a significant problem in my morpholine amide synthesis?

Answer:

Deiodination, also known as hydrodehalogenation, is a side reaction where the iodine atom on your aryl iodide starting material is replaced by a hydrogen atom. Instead of your desired iodo-aromatic morpholine amide, you form a non-iodinated version as a byproduct.[1] This is particularly problematic in the context of Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds.[2][3]

Why it's a problem:

  • Reduced Yield: The formation of the deiodinated byproduct directly consumes your starting material, leading to a lower yield of the target molecule.

  • Purification Challenges: The deiodinated byproduct often has similar physical properties (e.g., polarity) to your desired product, making separation by chromatography difficult and time-consuming.

  • Loss of Functionality: The iodine atom is often a crucial functional handle for subsequent reactions (e.g., Suzuki, Sonogashira, or further cross-coupling reactions). Its premature removal renders the product unsuitable for its intended downstream applications.

The mechanism of deiodination in palladium-catalyzed reactions is complex and can occur through several pathways. A common pathway involves the formation of a palladium-hydride (Pd-H) species, which can then react with the aryl iodide in a competing catalytic cycle to replace the iodine with hydrogen.[4]

Q2: I'm observing significant deiodination. What are the most likely causes?

Answer:

Several factors related to your catalyst system, reagents, and reaction conditions can promote deiodination. Use the following troubleshooting guide to diagnose the potential source of the issue in your experiment.

Troubleshooting Workflow for Deiodination

G cluster_start Problem Identification cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Significant Deiodination Observed (>5% by LC-MS/NMR) Catalyst Review Catalyst & Ligand Start->Catalyst Is the catalyst system optimal? Base Evaluate Base Start->Base Could the base be the issue? Temp Check Temperature & Time Start->Temp Are conditions too harsh? Solvent Assess Solvent & Reagents Start->Solvent Are reagents/solvent pure? Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald ligands) Catalyst->Sol_Ligand Inefficient Ligand Sol_Precatalyst Switch to a Modern Precatalyst (e.g., G3/G4 Palladacycle) Catalyst->Sol_Precatalyst Poor Pd(0) Formation Sol_Base Use Weaker, Non-Nucleophilic Base (e.g., Cs2CO3, K3PO4) Base->Sol_Base Base too strong or has H-donating impurities Sol_Temp Lower Reaction Temperature & Minimize Reaction Time Temp->Sol_Temp High temp promotes Pd-H formation Sol_Solvent Use Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Solvent->Sol_Solvent Protic impurities or H-donor solvents can be a H source

Caption: Troubleshooting workflow for identifying and resolving causes of deiodination.

Q3: How do I select the optimal palladium catalyst and ligand to minimize deiodination?

Answer:

Your choice of catalyst and ligand is the most critical factor in controlling deiodination. The ligand's job is to stabilize the palladium center and modulate its reactivity to favor the desired C-N bond formation over the competing deiodination pathway.

Key Principles for Selection:

  • Active Catalyst Formation: The reaction requires an active Pd(0) species. Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst cleanly and efficiently.[1]

  • Ligand Properties: For aryl iodides, which are highly reactive towards oxidative addition, you need a ligand that promotes fast reductive elimination.[5] Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are highly effective.[2]

    • Steric Bulk: The bulkiness of the ligand accelerates the final reductive elimination step, which forms your desired product. This helps the desired catalytic cycle outcompete the deiodination cycle.

    • Electron-Donating Ability: Rich electron density on the ligand helps stabilize the palladium center and facilitates the key steps of the catalytic cycle.[6]

Recommended Catalyst/Ligand Combinations

Substrate TypeRecommended LigandPalladium SourceRationale
General Aryl Iodides RuPhos, XPhosG3 or G4 PalladacycleExcellent general ligands for secondary amines like morpholine, providing a good balance of activity and stability.[1]
Sterically Hindered Aryl Iodides tBuXPhos, BrettPhosG3 or G4 PalladacycleThe increased steric bulk can accelerate reductive elimination for challenging substrates.[1]
Electron-Poor Aryl Iodides SPhosG3 or G4 PalladacycleHighly active ligand suitable for a broad range of substrates.
Q4: How does my choice of base contribute to deiodination?

Answer:

The base plays a crucial role in the catalytic cycle by deprotonating the amine, but an inappropriate choice can significantly promote deiodination.[1][7]

  • Mechanism of Interference: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective. However, they can also promote the formation of palladium-hydride species, especially if the base contains trace amounts of alcohol or water impurities. Furthermore, very strong bases can sometimes lead to other side reactions.[7]

  • Safer Alternatives: For base-sensitive substrates or when deiodination is a persistent issue, switching to weaker inorganic bases is a highly effective strategy.

    • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent choices.[1] They are less aggressive, reducing the rate of side reactions, including deiodination. While they may require slightly higher reaction temperatures or longer reaction times, the improvement in purity often justifies this trade-off.

Q5: What reaction conditions (temperature, time, solvent) should I use to prevent this side reaction?

Answer:

Optimizing your reaction conditions is a key part of a multi-faceted approach to suppress deiodination.

  • Temperature: While Buchwald-Hartwig reactions often require heat, excessive temperatures can accelerate the decomposition pathways that lead to Pd-H formation and subsequent deiodination.[1]

    • Recommendation: Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Start with temperatures around 80-100 °C and only increase if necessary.

  • Reaction Time: Monitor your reaction closely by a suitable analytical method (e.g., LC-MS or TLC). Once the starting material is consumed, stop the reaction. Prolonged heating after completion can increase the amount of deiodinated byproduct.

  • Solvent: The choice of solvent is critical for solubility and for minimizing side reactions.

    • Recommendation: Use anhydrous, degassed, non-protic solvents. Toluene and 1,4-dioxane are the most common and effective solvents for this chemistry.[7] Avoid protic solvents (like alcohols) or solvents that can act as hydrogen atom donors, as they can be a source for the unwanted hydrogen atom in the deiodination byproduct.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Deiodination in Buchwald-Hartwig Amination with Morpholine

This protocol provides a starting point for the coupling of an aryl iodide with morpholine, incorporating best practices to suppress deiodination.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-lined screw cap and stir bar

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add the aryl iodide, XPhos Pd G3 precatalyst, and finely ground cesium carbonate to the reaction vial.

  • Seal and Purge (if not in a glovebox): If not using a glovebox, seal the vial with the cap, and then carefully purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting a needle through the septum for gas inlet and another for outlet.

  • Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C.

  • Stirring and Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC every 2-4 hours.

  • Workup: Once the aryl iodide is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired iodo-aromatic morpholine amide.

Protocol 2: HPLC Method for Quantifying Deiodination

This method allows you to accurately determine the percentage of your desired product versus the deiodinated byproduct.

Instrumentation & Columns:

  • HPLC system with a UV detector (e.g., Diode Array Detector)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Procedure:

  • Sample Preparation: Prepare a stock solution of your crude reaction mixture by dissolving a known mass (e.g., ~1 mg) in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1).

  • Standard Preparation: If available, prepare individual standard solutions of your pure product and the pure deiodinated byproduct at a known concentration (e.g., 1 mg/mL). This will help in peak identification and response factor determination.

  • HPLC Analysis:

    • Injection Volume: 5 µL

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the λₘₐₓ of your compounds)

    • Gradient Program (Example):

      Time (min) % Solvent B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate the peak areas for the desired product (Product_Area) and the deiodinated byproduct (Byproduct_Area).

    • Calculate the percentage of deiodination using the following formula (assuming similar UV response factors, which is often a reasonable approximation for structurally similar compounds):

      % Deiodination = [Byproduct_Area / (Product_Area + Byproduct_Area)] x 100

Visual Aids & Data

Catalytic Cycle and Deiodination Pathway

G cluster_main Desired Buchwald-Hartwig Cycle cluster_side Competing Deiodination Cycle Pd0 L-Pd(0) OA Oxidative Addition (Ar-I) Pd0->OA PdII L-Pd(II)(Ar)(I) OA->PdII Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord PdH L-Pd(II)(H)(I) PdII->PdH Reaction with H-Source Pd_Amide L-Pd(II)(Ar)(NR2) Amine_Coord->Pd_Amide RE Reductive Elimination Pd_Amide->RE RE->Pd0 Regenerates Catalyst Product Ar-NR2 (Product) RE->Product RE_H Reductive Elimination PdH->RE_H RE_H->Pd0 Regenerates Catalyst Deiod_Product Ar-H (Byproduct) RE_H->Deiod_Product H_Source H-Source (e.g., Base impurity, Solvent) H_Source->PdII

Caption: The desired catalytic cycle competes with a deiodination pathway initiated by a palladium-hydride species.

References

  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • IISc. (2017, December 7). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. Retrieved from [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • MDPI. (2025, April 4). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • MDPI. (2020, March 14). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. Retrieved from [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermedi
  • PMC - NIH. (2021, October 21). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Retrieved from [Link]

  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Oxford Academic. (2008, December 1). Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling1. Endocrine Reviews. Retrieved from [Link]

  • Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Form
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (n.d.).
  • PMC. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]

  • American Peptide Society. (2025, November 19). Iodo Quantification. Retrieved from [Link]

Sources

Troubleshooting

Removing palladium impurities from 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine products

Technical Support Center: Palladium Remediation for Functionalized Benzamides Executive Summary & Chemical Risk Assessment The Challenge: You are isolating 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine . The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Remediation for Functionalized Benzamides

Executive Summary & Chemical Risk Assessment

The Challenge: You are isolating 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine . The presence of residual palladium (Pd) is not just a regulatory compliance issue (ICH Q3D); it presents a specific chemical stability risk.

The "Aryl Iodide" Hazard: Your target molecule contains an Aryl-Iodide (Ar-I) bond.

  • Risk: Palladium residues, particularly Pd(0) species, are highly active toward oxidative addition into Ar-I bonds.

  • Consequence: Aggressive heating during the scavenging step or using reducing agents can trigger side reactions (homocoupling, deiodination), leading to yield loss and new impurities (e.g., the des-iodo analog).

The Solution Strategy: This guide prioritizes chemoselective scavenging . We utilize functionalized silica scavengers (Thiol/DMT) which operate effectively at mild temperatures (RT to 40°C), minimizing the kinetic energy available for the Pd to react with the Ar-I moiety.

Diagnostic Triage: Select Your Protocol

Before proceeding, determine your starting Pd burden and purity requirements.

Pd_Removal_Decision_Tree Start START: Initial Pd Concentration? HighLoad > 1000 ppm (Dark/Black Solution) Start->HighLoad MedLoad 100 - 1000 ppm (Brown/Yellow Solution) Start->MedLoad LowLoad < 100 ppm (Trace Removal) Start->LowLoad Carbon Protocol B: Activated Carbon (Bulk Removal) HighLoad->Carbon Step 1: Bulk Cleanup Silica Protocol A: SiliaMetS® Thiol/DMT (High Selectivity) MedLoad->Silica Polishing Protocol A (Flow/SPE) or Cysteine Wash LowLoad->Polishing Carbon->Silica Step 2: Polishing

Figure 1: Decision tree for selecting the appropriate palladium remediation strategy based on initial contamination levels.

Detailed Protocols

Protocol A: Functionalized Silica Scavenging (Recommended)

Best for: Preserving the Ar-I bond, high value products, and achieving <10 ppm.

Mechanism: Thiol (-SH) or Dimercaptotriazine (DMT) ligands grafted onto a silica backbone bind Pd species irreversibly. The silica matrix does not swell, allowing for easy filtration.[1]

Materials:

  • Scavenger: SiliaMetS® Thiol (for Pd(II)/Pd(0)) or SiliaMetS® DMT (for difficult Pd complexes).

  • Solvent: THF, Ethyl Acetate, or DCM (Your morpholine amide is likely soluble in these).

  • Equipment: Overhead stirrer or orbital shaker.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in 10-20 volumes of solvent. Ensure the solution is free of suspended solids (filter if necessary).

  • Loading Calculation: Add 4 equivalents of scavenger relative to the residual Pd content (w/w).

    • Rule of Thumb: If Pd content is unknown, start with 5-10 wt% of scavenger relative to the mass of the crude product.

  • Incubation (Crucial Step):

    • Add the scavenger resin.[2]

    • Stir at Room Temperature (20-25°C) for 4 hours.

    • Note: Only heat to 40°C if RT treatment is insufficient. Do not exceed 50°C to protect the Ar-I bond.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter. The Pd-bound resin will remain on the filter.

  • Wash: Wash the filter cake with 2 volumes of fresh solvent to recover adsorbed product.

  • Analysis: Concentrate a small aliquot and analyze via ICP-MS.

Protocol B: Activated Carbon Treatment

Best for: Massive Pd contamination (>5000 ppm) or initial bulk cleanup.

Warning: Activated carbon is non-selective. It may adsorb your morpholine amide, reducing yield by 10-20%.

Step-by-Step Procedure:

  • Selection: Use a chemically activated carbon (e.g., Darco® KB-G) which has higher mesoporosity for organometallics.

  • Addition: Add 10-20 wt% of activated carbon relative to the crude product mass.

  • Digestion: Stir at 50°C for 1-2 hours. (Carbon kinetics are slower at RT).

  • Filtration: Filter hot through a double pad of Celite®. Carbon fines are notoriously difficult to remove; a 0.22 µm inline filter is recommended for the final filtrate.

Comparative Data: Scavenger Performance

The following table summarizes expected performance for amide-containing substrates.

FeatureSiliaMetS® Thiol SiliaMetS® DMT Activated Carbon
Selectivity High (Targets Metals)Very High (Targets Metals)Low (Adsorbs Organics)
Pd Removal >95% (Generic)>99% (Persistent Species)80-90% (Bulk)
Yield Loss < 2%< 3%10-25%
Ar-I Stability Excellent (Neutral pH)GoodModerate (Surface effects)
Recyclable? NoNoNo

Troubleshooting & FAQs

Q1: The solution is still colored after scavenging. Does this mean Pd is present?

  • Diagnosis: Not necessarily.[3] While Pd-Morpholine complexes are often yellow/orange, organic impurities (conjugated byproducts) can also cause color.

  • Action: Do not rely on visual inspection. Use XRF (quick scan) or ICP-MS (quantitative) to confirm. If Pd is low (<20 ppm) but color persists, use a small amount of activated carbon solely for decolorization (1-2 wt%).

Q2: I am observing a "des-iodo" impurity (loss of Iodine) by LC-MS.

  • Cause: You likely employed reducing conditions (e.g., NaBH4 workup) or heated the scavenging step too high (>60°C), causing Pd-catalyzed dehalogenation.

  • Solution: Switch to SiliaMetS® Thiol at Room Temperature. Avoid using alcohol solvents (MeOH/EtOH) at high temperatures, as they can act as hydride sources in the presence of Pd.

Q3: Can I use "QuadraPure" or polymer-based scavengers?

  • Answer: Yes, macroporous polystyrene resins (like MP-TMT) are effective. However, they require swelling. Ensure your solvent (e.g., DCM or THF) swells the resin sufficiently. Silica-based scavengers (SiliaMetS) do not require swelling and work in all organic solvents.

Q4: What is the regulatory limit for Pd in this product?

  • Answer: Per ICH Q3D :

    • Oral Administration: Class 2B. PDE is approx. 100 µ g/day .[4] If max daily dose is 10g, limit is 10 ppm .

    • Parenteral (Injectable): PDE is approx. 10 µ g/day . Limit is 1 ppm .

Mechanism of Action (Visualized)

Scavenging_Mechanism Substrate Crude Mixture (Product + Pd-L) Complex Transition State Pd Transfer Substrate->Complex Diffusion Scavenger Silica-Linker-SH (Thiol Ligand) Scavenger->Complex Chelation Waste Solid Silica-S-Pd (Filtered Off) Complex->Waste Irreversible Binding Product Purified API (Filtrate) Complex->Product Release

Figure 2: The chemical mechanism of thiol-based scavenging. The high affinity of Sulfur for Palladium displaces the soluble ligands (L), anchoring the metal to the solid support.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023).[5][6][7][8][9] Available at: [Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents. Journal of Organic Chemistry. (2011).[10] Available at: [Link]

Sources

Optimization

Enhancing reaction rates of electron-rich aryl iodides with morpholine substituents

Ticket System: Advanced Catalysis Troubleshooting Status: Active Agent: Senior Application Scientist System Overview: The "Morpholine Paradox" Welcome to the optimization hub for electron-rich aryl iodides. If you are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Catalysis Troubleshooting Status: Active Agent: Senior Application Scientist

System Overview: The "Morpholine Paradox"

Welcome to the optimization hub for electron-rich aryl iodides. If you are working with morpholine-substituted aryl iodides, you are likely facing a dual-mode failure mechanism we classify as the "Morpholine Paradox" :

  • Electronic Deactivation (The Kinetic Brake): The morpholine group is a strong electron-donating group (EDG). Through resonance, it increases electron density on the aromatic ring, significantly raising the energy of the C–I

    
     orbital. This makes the oxidative addition (OA) step—where Pd(0) inserts into the C–I bond—energetically costly and slow.
    
  • Lewis Basic Poisoning (The Catalyst Trap): The morpholine nitrogen retains a lone pair (unless sterically twisted out of conjugation). This basic site can competitively bind to the electrophilic Pd(II) center, displacing your labile ligands and forming a catalytically inactive "dead" complex.

This guide provides the specific protocols to override these electronic and coordinative barriers.

Diagnostic Workflow

Before altering your conditions, determine which failure mode is dominant using the logic flow below.

MorpholineOptimization Start Reaction Stalled/Low Yield? CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Visible Particles ClearSolution Clear/Pale Solution (No Precipitate) CheckColor->ClearSolution Homogeneous LigandIssue Ligand Dissociation Issue (Pd Aggregation) BlackPrecip->LigandIssue TempCheck Increase Temp > 80°C? ClearSolution->TempCheck Sol1 Solution: Switch to Bidentate (Xanthphos) or NHC (PEPPSI) LigandIssue->Sol1 Poisoning Catalyst Poisoning (Pd-N Coordination) TempCheck->Poisoning No Improvement SlowOA Slow Oxidative Addition (Electronic Deactivation) TempCheck->SlowOA Slight Improvement Sol2 Solution: Bulky Ligands (XPhos, BrettPhos) Poisoning->Sol2 Sol3 Solution: Electron-Rich Ligands (P(t-Bu)3, SPhos) SlowOA->Sol3

Figure 1: Diagnostic decision tree for identifying catalyst failure modes in amine-substituted aryl halide couplings.

Ticket #001: Reaction Stalls at <20% Conversion

User Report: "My Suzuki coupling works on the phenyl iodide control, but the 4-morpholino-iodobenzene substrate stalls after 2 hours. The solution remains clear."

Root Cause Analysis: The clear solution indicates the catalyst is still in solution but inactive. This is classic Catalyst Poisoning . The morpholine nitrogen is coordinating to the Pd(II) intermediate, preventing transmetallation. Standard ligands (


, dppf) are not bulky enough to prevent this off-cycle binding.

Corrective Protocol: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands possess a lower aryl ring that provides a "roof" over the metal center, physically blocking the approach of the morpholine nitrogen while allowing the smaller aryl iodide to react.

Recommended Ligand: XPhos or RuPhos .[1]

  • Why: XPhos is extremely bulky (isopropyl groups) and electron-rich. It prevents N-coordination and accelerates oxidative addition into the electron-rich C–I bond.

Experimental Adjustment:

  • Catalyst: Use a precatalyst like XPhos Pd G4 (avoid generating in situ if possible to ensure active species formation).

  • Loading: 1.0 - 2.0 mol%.

  • Solvent: 1,4-Dioxane or Toluene (non-coordinating). Avoid DMF/DMAc if possible, as they can exacerbate poisoning in difficult cases.

Ticket #002: Sluggish Kinetics (Poor Turnover)

User Report: "The reaction proceeds but is incredibly slow. It takes 48 hours to reach 60% yield. I am using


."

Root Cause Analysis: This is Electronic Deactivation . The morpholine group pumps electron density into the ring, making the C–I bond less electrophilic.


 contains relatively electron-poor phosphines and cannot generate a nucleophilic enough Pd(0) species to break the strengthened C–I bond efficiently.

Corrective Protocol: You need a "Hot" Ligand—one that is strongly


-donating to increase the electron density on Palladium, raising its HOMO energy to match the high-energy LUMO of your substrate.

Solution A: The NHC Advantage (PEPPSI-IPr) N-Heterocyclic Carbenes (NHCs) are stronger


-donors than phosphines.
  • Protocol: Use PEPPSI-IPr (1 mol%).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Ethanol/Water (1:1) or Dioxane/Water.

  • Why: The PEPPSI catalyst is highly stable and the NHC ligand pushes electron density onto the metal, dramatically accelerating oxidative addition for electron-rich substrates [1].

Solution B: The "P(t-Bu)3" Method

  • Protocol: Use

    
     + 
    
    
    
    (or the tetrafluoroborate salt
    
    
    ).
  • Ratio: Pd:L = 1:1.2 (keep ligand count low to maintain unsaturation).

  • Why: Tri-tert-butylphosphine is one of the most electron-donating ligands available, specifically designed for difficult oxidative additions [2].

Ticket #003: Dehalogenation (Reduction Side-Product)

User Report: "I am seeing the iodine replaced by hydrogen (reduction) instead of my coupling partner."

Root Cause Analysis: This occurs when the Transmetallation step is slower than


-hydride elimination or hydrogen abstraction from the solvent. This is common when the morpholine group sterically hinders the approach of the boronic acid/ester.

Corrective Protocol:

  • Switch Base: Move to

    
     (anhydrous)  or 
    
    
    
    . The phosphate anion acts as a shuttle, coordinating to the boron and facilitating transmetallation.
  • Water Concentration: Strictly control water. While Suzuki requires some water, too much promotes protodeboronation. Use a defined ratio (e.g., Dioxane:Water 10:1).

  • Boronate Species: Switch from Boronic Acid to Potassium Trifluoroborate (

    
    ) . These are more nucleophilic in the presence of appropriate bases and resist protodeboronation.
    
Master Protocol: The "Gold Standard" for Morpholino-Aryl Iodides

If you are setting up a new screen, start here. This system is optimized to resist amine poisoning while maximizing oxidative addition rates.

ComponentRecommendationFunction
Pre-Catalyst XPhos Pd G4 (1-2 mol%)Air-stable, activates at RT, bulky ligand prevents N-poisoning.
Alternative PEPPSI-IPr (1-2 mol%)Excellent for heteroaromatics; extremely robust OA.
Solvent 1,4-Dioxane or n-Butanol High boiling point, good solubility for polar morpholines.
Base

(3.0 equiv)
Facilitates transmetallation; buffers pH.
Temperature 80°C - 100°C Thermal energy required to overcome EDG-stabilized C-I bond.
Concentration 0.2 M - 0.5 M Higher concentration favors bimolecular coupling over side reactions.

Step-by-Step Execution:

  • Charge reaction vial with Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst (0.02 equiv).

  • Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills electron-rich phosphines).

  • Add degassed Solvent via syringe.

  • Heat to 80°C. Monitor via LCMS at 1 hour.

    • If <50% conv: Raise to 100°C.

    • If stalled: Add 0.5 equiv more Boronic Acid.

References
  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered and Electron-Rich Substrates." Chemistry – A European Journal, 2006.

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.[1] (Foundational work on ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     for electron-rich/deactivated substrates). 2[3][4][5][6][7][8][9][10][11]
    
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] 1[4][5][12][7][8][9][11]

  • Valente, C., et al. "PEPPSI-IPr: A New Generation of Pd-NHC Catalysts." Sigma-Aldrich Review.

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the ¹H NMR Spectral Interpretation of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

In the landscape of pharmaceutical development and molecular sciences, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular sciences, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth, expert-led interpretation of the ¹H NMR spectrum for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine, a compound of interest in medicinal chemistry.

This document moves beyond a simple peak-list report. It is structured as a comparative guide, contrasting the spectral features of the target molecule with a closely related isomer, 4-[(4-Iodo-2-methylphenyl)carbonyl]morpholine. This approach is designed to equip researchers with the nuanced understanding required to differentiate between similar structures, thereby ensuring scientific integrity in their findings. We will delve into the causal relationships between molecular structure and spectral output, supported by experimental data principles and authoritative references.

The Structural Challenge: Isomeric Differentiation

The precise placement of substituents on the phenyl ring is a common challenge in synthetic chemistry. Misidentification of an isomer can have profound implications for its biological activity and intellectual property claims. Here, we compare our target molecule (Compound A ) with its constitutional isomer (Compound B ).

Figure 1: Structures of Target Compound A and Isomer B

G cluster_A Compound A: 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine cluster_B Compound B: 4-[(4-Iodo-2-methylphenyl)carbonyl]morpholine (Isomer) A A B B

Caption: Chemical structures of the target analyte (A) and a key constitutional isomer (B).

The ¹H NMR spectra of these two compounds are expected to be distinct, particularly in the aromatic region. The following analysis will demonstrate how a careful examination of chemical shifts and coupling patterns allows for an unequivocal assignment.

Predicted ¹H NMR Spectral Data and Assignments

The predicted ¹H NMR spectrum of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (Compound A ) can be dissected into two key regions: the aliphatic morpholine signals and the aromatic phenyl signals.

The Morpholine Moiety: A Dynamic System

The morpholine ring protons typically appear as two broad multiplets in the 3.0-4.0 ppm region.[1][2] Due to the amide bond, the electronic environment of the two methylene groups adjacent to the nitrogen is different from that of the two methylene groups adjacent to the oxygen. The presence of the carbonyl group will deshield the protons closer to the nitrogen atom.[3]

  • -CH₂-N- : Expected to be downfield, around 3.5-3.8 ppm.

  • -CH₂-O- : Expected to be slightly upfield, around 3.2-3.6 ppm.

In many N-acylmorpholines, these signals can be broad or complex due to restricted rotation around the C-N amide bond and ring conformational dynamics.[1]

The Aromatic Region: The Key to Isomer Differentiation

The aromatic region of the spectrum provides the most definitive information for structural confirmation. The chemical shifts of aromatic protons are influenced by the electronic effects (both inductive and resonance) of the substituents on the ring.[4][5] Aromatic protons typically resonate between 6.0 and 8.0 ppm.[6][7]

For Compound A , we have a 1,2,5-trisubstituted benzene ring. The substituents are:

  • -CH₃ (at C2): An electron-donating group (EDG), which shields ortho and para protons.

  • -C(=O)N- (at C1): An electron-withdrawing group (EWG), which deshields ortho protons.

  • -I (at C5): A weakly deactivating group with a significant anisotropic effect.

Based on these substituents, we can predict the relative chemical shifts and coupling patterns for the three aromatic protons (H3, H4, and H6).

Table 1: Predicted ¹H NMR Assignment for Compound A

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
H6 ~ 7.6 - 7.8dJmeta ≈ 2-3 HzOrtho to the deshielding iodine and meta to the methyl group. Expected to be the most downfield.[8]
H4 ~ 7.4 - 7.6ddJortho ≈ 8-9 Hz, Jmeta ≈ 2-3 HzOrtho to the iodine and meta to the carbonyl group. Experiences both ortho and meta coupling.[9]
H3 ~ 7.1 - 7.3dJortho ≈ 8-9 HzOrtho to the shielding methyl group and meta to the iodine. Expected to be the most upfield.
-CH₃ ~ 2.2 - 2.4sN/ABenzylic protons are typically in this region.[10]
-CH₂-N- ~ 3.5 - 3.8mN/ADeshielded by the adjacent carbonyl group.
-CH₂-O- ~ 3.2 - 3.6mN/AStandard morpholine chemical shift.[11]

Note: These are predicted values and may vary based on solvent and experimental conditions.[12][13]

The Comparative Analysis: Compound A vs. Isomer B

Now, let's consider the predicted spectrum of the isomer, 4-[(4-Iodo-2-methylphenyl)carbonyl]morpholine (Compound B ). The key difference is the position of the iodine atom.

Table 2: Predicted ¹H NMR Assignment for Isomer B

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
H5 ~ 7.5 - 7.7dJmeta ≈ 2-3 HzOrtho to the iodine and meta to the methyl group.
H3 ~ 7.4 - 7.6dJortho ≈ 8-9 HzOrtho to the methyl group and meta to the iodine.
H6 ~ 7.0 - 7.2ddJortho ≈ 8-9 Hz, Jmeta ≈ 2-3 HzOrtho to the carbonyl group and meta to the iodine.
-CH₃ ~ 2.2 - 2.4sN/ABenzylic protons.
-CH₂-N- ~ 3.5 - 3.8mN/ADeshielded by the adjacent carbonyl group.
-CH₂-O- ~ 3.2 - 3.6mN/AStandard morpholine chemical shift.

The most striking difference lies in the splitting patterns. In Compound A , we expect a doublet, a doublet of doublets, and another doublet. In Isomer B , the pattern would also be a doublet, a doublet of doublets, and a doublet, but the chemical shifts and the specific coupling interactions would differ significantly, allowing for their differentiation. For instance, the proton ortho to the carbonyl group in Compound B (H6) would likely show a more pronounced downfield shift compared to the corresponding proton in Compound A (H6), which is ortho to the iodine.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To experimentally verify these predictions, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[14]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.[15]

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If signal overlap occurs, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignment. A COSY spectrum will reveal proton-proton coupling networks, confirming the ortho and meta relationships in the aromatic ring.[16]

Workflow for Spectral Assignment

The following workflow provides a systematic approach to assigning the ¹H NMR spectrum.

G cluster_workflow Spectral Assignment Workflow A Acquire 1D ¹H NMR Spectrum B Identify Solvent & TMS Peaks A->B C Integrate All Signals B->C D Analyze Aliphatic Region (Morpholine & Methyl) C->D Divide and Conquer E Analyze Aromatic Region (Chemical Shifts & Multiplicity) C->E Divide and Conquer G Propose Initial Assignment D->G F Determine Coupling Constants (J-values) E->F F->G H Acquire 2D NMR (COSY, HSQC) if necessary G->H Ambiguity? I Confirm Connectivity & Finalize Assignment G->I No Ambiguity H->I

Caption: A systematic workflow for the interpretation and assignment of ¹H NMR spectra.

Conclusion: The Power of Precision

This guide demonstrates that a thorough analysis of ¹H NMR data, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the confident and unambiguous structural determination of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine. By comparing the expected spectral features with those of a plausible isomer, we highlight the resolving power of NMR spectroscopy. For researchers in drug development and organic synthesis, this level of analytical rigor is not just best practice—it is essential for advancing science with integrity and confidence.

References

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.Link

  • Yamada, H., Tsuno, Y., & Yukawa, Y. (1970). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan, 43(5), 1459-1472. Link

  • Smith, W. B., & Roark, J. L. (1970). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 74(5), 1043-1046. Link

  • Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling.Link

  • Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet.Link

  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling.Link

  • AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics. Link

  • Canadian Science Publishing. (n.d.). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. Link

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd.Link

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Substituent effects in aromatic proton nuclear magnetic resonance spectra. Part VII. [2H6]Benzene-induced solvent shifts at high solute concentration.Link

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.Link

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.Link

  • PubMed. (2005, August 15). 1H and 13C NMR spectra of N-substituted morpholines.Link

  • Fiveable. (2025, September 15). Aromatic Protons Definition - Organic Chemistry Key Term.Link

  • YouTube. (2023, June 6). Coupling in Proton NMR.Link

  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.Link

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.Link

  • ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.Link

  • ChemicalBook. (n.d.). Morpholine(110-91-8) 1 H NMR.Link

  • MSU chemistry. (n.d.). NMR Spectroscopy.Link

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.Link

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.Link

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.Link

  • ResearchGate. (n.d.). Fig 4. 1 H-NMR spectrum of compound 2 in chemical shift area of...Link

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.Link

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.Link

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.Link

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.Link

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).Link

  • PMC. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.Link

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Comparative

A Senior Application Scientist's Guide to Establishing and Qualifying a Reference Standard for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

The Imperative for a Well-Characterized Reference Standard In pharmaceutical development, a reference standard is a highly purified and well-characterized substance used as a benchmark for quality control.[1][2] It is in...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for a Well-Characterized Reference Standard

In pharmaceutical development, a reference standard is a highly purified and well-characterized substance used as a benchmark for quality control.[1][2] It is indispensable for method development, validation, and routine analysis, ensuring the identity, strength, quality, and purity of a drug substance.[3] When a compendial or commercial reference standard for a molecule like 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine is unavailable, the responsibility falls upon the developing laboratory to establish an in-house primary reference standard. This process must be rigorous and scientifically sound to withstand regulatory scrutiny.

The qualification of a reference standard is not a single experiment but a holistic process involving a battery of analytical tests to confirm its structure and purity unequivocally.[4] This guide will compare and contrast the critical analytical techniques required for this purpose.

Workflow for In-House Reference Standard Qualification

The qualification of a candidate lot of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine as a reference standard follows a structured, multi-step process. This workflow ensures that all aspects of the material's identity, purity, and potency are thoroughly investigated and documented.

Reference Standard Qualification Workflow cluster_synthesis Material Preparation cluster_characterization Comprehensive Characterization cluster_final Finalization synthesis Synthesis & Purification of Candidate Material identity Identity Confirmation (NMR, MS, IR, EA) synthesis->identity Initial Assessment purity Purity & Impurity Profiling (HPLC, LC-MS) identity->purity assay Assay (Potency) (qNMR or Mass Balance) purity->assay physchem Physicochemical Properties (DSC, TGA, Microscopy) assay->physchem specific Specific Tests (Water Content, Residual Solvents) physchem->specific documentation Documentation (Certificate of Analysis) specific->documentation Data Compilation storage Establish Storage Conditions documentation->storage Final Approval

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques is critical and should be based on providing orthogonal (different and complementary) information about the molecule.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine.

Technique Purpose & Rationale Key Information Provided
¹H and ¹³C NMR Provides the most definitive structural information. The number of signals, chemical shifts, coupling patterns, and integrations confirm the proton and carbon framework of the molecule.- Proton and carbon environments- Connectivity of atoms- Presence of key functional groups (methyl, aromatic rings, morpholine)
Mass Spectrometry (MS) Confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure. High-resolution MS (HRMS) can confirm the elemental composition.[4]- Molecular ion peak (M+H)⁺- Isotopic pattern for Iodine- Fragmentation analysis
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.- Carbonyl (C=O) stretch of the amide- C-N and C-O stretches of the morpholine ring- Aromatic C-H and C=C vibrations
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be in close agreement with the theoretical values for the proposed structure.- Empirical formula confirmation

Expert Insight: While ¹H NMR is often sufficient for routine identification, for a primary reference standard, both ¹H and ¹³C NMR are essential. HRMS is preferred over nominal mass spectrometry for its ability to provide the exact elemental composition, which adds a higher level of confidence in the identity.

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment in pharmaceutical analysis due to its high resolving power and sensitivity.[4]

Comparison of HPLC Methodologies:

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., silica, amide)
Mobile Phase Polar (e.g., water/acetonitrile or methanol)Apolar (e.g., acetonitrile/water)
Analyte Elution Polar compounds elute first.Non-polar compounds elute first.
Primary Application Ideal for moderately polar to non-polar compounds like 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine.Best for very polar impurities that are not well-retained in RP-HPLC.

For 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine, a C18 stationary phase is the logical starting point for method development. The goal is to develop a stability-indicating method capable of separating the main peak from all potential process-related impurities and degradants.[5]

Potential Impurities to Consider:

  • Starting Materials: 5-Iodo-2-methylbenzoic acid and morpholine.

  • By-products: Isomeric products or products from incomplete reactions.

  • Degradants: Hydrolysis products (cleavage of the amide bond).

HPLC Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_analysis Sample Analysis col_sel Column & Mobile Phase Screening grad_opt Gradient Optimization col_sel->grad_opt det_wav Detector Wavelength Selection grad_opt->det_wav specificity Specificity det_wav->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sst System Suitability Test robustness->sst analysis Analysis of Reference Standard Lot sst->analysis

Caption: HPLC method development and validation workflow.

Assay (Potency) Determination

The assay determines the content of the pure substance in the reference standard material. Two common high-precision methods are compared below.

Method Principle Advantages Disadvantages
Mass Balance Purity is calculated by subtracting the percentages of all impurities from 100%. Impurities include organic impurities (by HPLC), water content (by Karl Fischer), residual solvents (by GC), and non-combustible impurities (by sulfated ash).- Comprehensive assessment of all impurities.- Widely accepted by regulatory agencies.- Relies on the accuracy of multiple independent tests.- Can be time-consuming.
Quantitative NMR (qNMR) The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known concentration.[4]- Primary ratio method, directly traceable to SI units.- High precision and accuracy.- Does not require a reference standard of the same analyte.- Requires a high-purity, certified internal standard.- Requires careful selection of non-overlapping signals.

Expert Insight: For establishing a primary in-house reference standard, the mass balance approach is generally preferred as it provides a complete picture of the material's composition. qNMR is an excellent orthogonal technique to confirm the assay value obtained from the mass balance method.

Experimental Protocols

The following are example protocols. Specific parameters must be optimized for 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine.

Protocol 1: HPLC Purity Method
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: ¹H NMR for Identity
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm

  • Concentration: ~10 mg/mL

  • Procedure: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate all signals and assign them to the proposed structure.

Data Presentation and Acceptance Criteria

All data should be summarized in a formal report and on the Certificate of Analysis (CoA). The acceptance criteria should be predefined and scientifically justified, in line with ICH guidelines.[6][7][8]

Example Data Summary Table:

Test Method Acceptance Criteria Result
Appearance VisualWhite to off-white solidConforms
Identity by ¹H NMR 400 MHz NMRSpectrum conforms to the structure of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholineConforms
Identity by MS ESI-MS[M+H]⁺ at m/z = 346.0Conforms
Purity by HPLC RP-HPLC (Area %)≥ 99.5%99.8%
Individual Unspecified Impurity RP-HPLC (Area %)≤ 0.10%< 0.05%
Water Content Karl Fischer Titration≤ 0.5%0.15%
Residual Solvents GC-HSMeets ICH <561> limitsConforms
Assay (by Mass Balance) Calculation99.0% - 101.0% (on anhydrous basis)99.6%

Conclusion

Establishing an in-house reference standard for a novel compound like 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine is a rigorous but essential undertaking. It requires a multi-faceted analytical approach that leverages orthogonal techniques to ensure the identity, purity, and potency of the material. By following a structured workflow, employing validated analytical methods, and adhering to the principles outlined in regulatory guidelines, researchers can create a reliable and well-characterized reference standard. This, in turn, ensures the quality and integrity of all subsequent analytical data, forming a solid foundation for drug development and quality control.

References

  • ResolveMass Laboratories Inc. (2025, September 29).
  • AMSbiopharma. (2025, July 22).
  • Journal of Pharmaceutical and Allied Sciences. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • MilliporeSigma.
  • Arabian Journal of Chemistry. (2013, February 1). Analytical techniques in pharmaceutical analysis: A review.
  • LGC. (2024, December 24). A Guide to Using Analytical Standards.
  • Slideshare. Reference standards in Pharmaceutical Industries.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine

The primary directive of this guide is to empower you with the knowledge to make informed safety decisions. The procedures outlined below are designed to be a self-validating system, where the rationale behind each step...

Author: BenchChem Technical Support Team. Date: February 2026

The primary directive of this guide is to empower you with the knowledge to make informed safety decisions. The procedures outlined below are designed to be a self-validating system, where the rationale behind each step is clearly explained, fostering a culture of safety and scientific integrity.

Hazard Analysis: A Composite Risk Profile

The toxicological profile of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine has not been extensively documented. Therefore, a cautious approach is warranted, treating the compound as potentially hazardous based on the properties of its constituent parts.

  • Morpholine Moiety : Morpholine is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5][6][7][8][9][10] It is also flammable and can be harmful if inhaled or ingested.[4][5][6][7][8]

  • Substituted Benzamide Core : Benzamides are generally considered to be of low acute toxicity, but some can cause irritation to the skin and eyes.[11][12] It is prudent to avoid inhalation of dust and direct contact with the skin and eyes.[11]

  • Iodinated Aromatic Group : While the iodine in this compound is not radioactive, iodinated organic compounds should be handled with care. Some can be irritants, and the general principles for handling solid chemicals, such as minimizing dust generation, should be strictly followed.[13]

Based on this composite analysis, 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine should be handled as a substance that is potentially corrosive to the skin and eyes, an irritant to the respiratory tract, and harmful if ingested.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment Rationale
Weighing and Transferring (Solid) - Nitrile gloves (double-gloving recommended)[14][15]- Laboratory coat[15]- Safety glasses with side shields[16]- Face shield (when handling larger quantities)[17]To prevent skin contact with potentially corrosive and irritating dust. A face shield offers additional protection against splashes.
Preparing Solutions - Nitrile gloves (double-gloving recommended)[14][15]- Laboratory coat[15]- Chemical splash goggles[18]- Face shield[17]To protect against splashes of the dissolved compound, which may retain the corrosive properties of the morpholine moiety.
Running Reactions and Work-up - Nitrile gloves (double-gloving recommended)[14][15]- Laboratory coat[15]- Chemical splash goggles[18]- Face shield (if splash hazard exists)[17]To provide comprehensive protection during procedures where splashes or aerosol generation are possible.
Cleaning and Decontamination - Heavy-duty nitrile or butyl rubber gloves- Laboratory coat- Chemical splash goggles- Face shieldTo protect against concentrated cleaning solutions and any residual chemical contamination.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood : All handling of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine, including weighing, transferring, and the preparation of solutions, must be conducted in a certified chemical fume hood.[11][18] This will prevent the inhalation of any fine dust particles or vapors.

  • Ventilated Enclosures : For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.

  • Designated Area : It is best practice to designate a specific area within the laboratory for handling this compound to prevent cross-contamination.[15]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for safety. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_disposal Disposal & Decontamination Prep Don Appropriate PPE Hood Work in a Certified Chemical Fume Hood Prep->Hood Weigh Carefully Weigh and Transfer Compound Hood->Weigh React Perform Reaction Weigh->React Workup Conduct Aqueous Work-up (if applicable) React->Workup Waste Segregate Halogenated Organic Waste Workup->Waste Decon Decontaminate Glassware and Surfaces Waste->Decon Cleanup Properly Dispose of Contaminated PPE Decon->Cleanup

Caption: A streamlined workflow for the safe handling of 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine.

Spill Management and Decontamination

Immediate and appropriate action is critical in the event of a spill.

Minor Spill (within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure appropriate PPE is worn before cleaning.[19]

  • Contain the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.[18]

  • Gently scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area by wiping with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[20] All cleaning materials should be disposed of as hazardous waste.

Major Spill (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • Restrict access to the spill area.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a major spill without proper training and equipment.

Decontamination of Glassware and Surfaces:

  • Glassware should be rinsed with a suitable organic solvent to remove any residual compound, followed by a thorough washing with soap and water.

  • Work surfaces should be wiped down with a solvent and then cleaned with a laboratory-grade detergent.[20]

Disposal Plan: Responsible Waste Management

All waste containing 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine must be treated as hazardous waste.

  • Solid Waste : Contaminated consumables such as gloves, paper towels, and absorbent materials should be collected in a clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.

  • Liquid Waste : Solutions containing this compound, as well as the initial solvent rinses from cleaning glassware, should be collected in a designated "Halogenated Organic Waste" container.[16] Halogenated waste must be segregated from non-halogenated waste streams.

  • Empty Containers : The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste.

Never dispose of this compound or its waste down the drain.[16] Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In case of exposure, immediate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5][6][7][8][21] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][5][6][8][21] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[3][21] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3][4][6][8] Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine and maintain a safe and productive research environment.

References

  • Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • MORPHOLINE | Occupational Safety and Health Administration. [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov. [Link]

  • Iodinations: Standard Operating Procedures. The University of Vermont. [Link]

  • Hazardous substance assessment – Morpholine. Canada.ca. [Link]

  • Section 1. Identification Section 2. Hazards identification - SPS | Solvents & Petroleum Service, Inc. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • Morpholine - SAFETY DATA SHEET. [Link]

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]

  • Morpholine - SAFETY DATA SHEET. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. CDC. [Link]

  • EHS- Iodination Guideline. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Decontamination Guidelines. Apple Environmental. [Link]

  • Safe handling of hazardous drugs. PMC. [Link]

  • Management of decontamination in chemical accidents: a laboratory model. PMC. [Link]

  • p-amino benzamide - msds cas. Oxford Lab Fine Chem LLP. [Link]

  • ETHYLMORPHOLINE HAZARD SUMMARY. NJ.gov. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Iodine-125 Handling Precautions. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Decontamination – Knowledge and References. Taylor & Francis. [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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